LMK-235 functions by inhibiting the enzymatic activity of HDAC4 and HDAC5, which increases the acetylation of histone proteins. This epigenetic change loosens chromatin structure, facilitating gene transcription [1] [2].
The table below summarizes its primary biochemical targets and cellular consequences:
| Target HDAC | IC₅₀ (Cell-free assay) | Primary Initial Cellular Effect |
|---|---|---|
| HDAC5 | 4.2 nM [3] | Increase in histone acetylation (e.g., Acetyl-H3) [4] [2]. |
| HDAC4 | 11.9 nM [3] | Increase in histone acetylation, leading to altered gene transcription [1]. |
The specific downstream effects of this compound vary significantly across different cell and disease models. The diagram below summarizes the key signaling pathways involved in its neuroprotective and anticancer actions.
Key signaling pathways of this compound in neuroprotection, anticancer, and myocardial repair contexts.
This compound's efficacy has been demonstrated in various disease models. The table below outlines key experimental findings and conditions.
| Disease Model | Cell Lines / Animal Model | Key Findings | Effective Concentrations (in vitro) |
|---|
| Parkinson's Disease | SH-SY5Y cells; primary rat DA neurons; MPTP-induced mouse model [1] [5] [6] | • Promoted neurite outgrowth [1] [2]. • Increased VMAT2 expression [5] [6]. • Protected from MPP+ and α-synuclein toxicity [1] [2]. • Improved motor function in mice [5] [6]. | Not specified in provided results | | Multiple Myeloma | MM patient cells & cell lines [7] | • Induced apoptosis via JNK/AP-1/HO-1 pathway [7]. • Increased acetyl-H3 and caspase activity [7]. | 0.5 - 2.0 µM [7] | | Pancreatic Neuro-endocrine Tumors (pNET) | BON-1 & QGP-1 cell lines [4] | • Reduced cell viability & induced apoptosis (Caspase 3/7 activation) [4]. • Increased acetyl-H3 and somatostatin receptor 2 [4]. | IC₅₀: 0.55 µM (BON-1), 1.04 µM (QGP-1) [4] | | Myocardial Infarction | Rat MI model; RAW264.7 macrophages; cardiac fibroblasts [8] | • Improved cardiac function [8]. • Reduced inflammation and fibrosis via inhibiting LSD1 [8]. | 1.0 µM (in vitro) [8] |
To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.
Neurite Outgrowth Assay in SH-SY5Y Cells [1]:
Apoptosis Assay via Caspase 3/7 Activity in pNET cells [4]:
In Vivo Parkinson's Disease Model [5] [6]:
This compound demonstrates promising therapeutic potential across several domains:
The table below summarizes the fundamental chemical information for LMK-235 [1] [2] [3]:
| Property | Description |
|---|---|
| Chemical Name | N-[[6-(Hydroxyamino)-6-oxohexyl]oxy]-3,5-dimethylbenzamide [2] [4] |
| Molecular Formula | C₁₅H₂₂N₂O₄ [1] [2] [3] |
| Molecular Weight | 294.35 g/mol [1] [2] [3] |
| CAS Number | 1418033-25-6 [1] [2] [3] |
| SMILES | CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C [1] [4] |
| InChI Key | VRYZCEONIWEUAV-UHFFFAOYSA-N [3] [4] |
| Purity | Typically ≥98% (HPLC) [3] |
This compound is characterized as a highly selective inhibitor for Class IIa HDACs, specifically HDAC4 and HDAC5 [1] [3]. The table below details its inhibitory profile (IC50 values) against various human HDAC isoforms, demonstrating its strong preference for HDAC5 and HDAC4 over other classes [1] [2] [3]:
| HDAC Isoform | Class | IC50 (nM) |
|---|---|---|
| HDAC5 | IIa | 4.2 nM [1] [3] [4] |
| HDAC4 | IIa | 11.9 nM [1] [3] [4] |
| HDAC6 | IIb | 55.7 nM [1] [2] [3] |
| HDAC1 | I | 320 nM [1] [2] [3] |
| HDAC11 | IV | 852 nM [1] [2] |
| HDAC2 | I | 881 nM [1] [2] [3] |
| HDAC8 | I | 1278 nM [1] [2] [3] |
This compound has been utilized in various preclinical research areas, demonstrating its effects in cellular and animal models.
| Research Area / Model | Key Findings / Effects | Tested Concentrations/Doses |
|---|---|---|
| Dental Tissue Regeneration (Human Dental Pulp Cells) | Promotes odontoblast (tooth dentin-forming cell) differentiation; enhances expression of marker genes (DSPP, Runx2, ALP, OCN); increases ALP activity and mineralized nodule formation [5]. | In vitro: 100 nM [5] |
| Cardiac Repair (Rat model of Myocardial Infarction) | Ameliorates cardiac dysfunction; reduces chronic inflammation and fibrosis; inhibits LSD1-NF-κB pathway in macrophages and LSD1-Smad2/3 pathway in fibroblasts [6]. | In vivo: 5 mg/kg/day (intraperitoneal injection) [6] |
| Cancer Research (Multiple Myeloma cells) | Induces apoptosis (programmed cell death) in cancer cells; upregulates HO-1 expression via the JNK/AP-1 signaling pathway [7]. | In vitro: Cytotoxicity IC50 values range from 0.32 μM to 2.96 μM in various human cancer cell lines [1] |
| Neurodegenerative Disease (Parkinson's Disease models) | Increases expression of VMAT2 (a neuroprotective transporter) in dopaminergic neurons; protects against neurotoxin-induced damage; improves behavioral outcomes in mice [8]. | In vitro: Various concentrations in SH-SY5Y cell line; In vivo: 20 mg/kg (intraperitoneal injection) [8] [9] |
The diverse cellular effects of this compound are mediated through its primary inhibition of HDAC4/5, which influences several downstream signaling pathways as illustrated below.
Key signaling pathways modulated by this compound.
While specific protocols vary by research goal, the information below from search results provides a starting point for using this compound in in vitro experiments.
Histone deacetylases 4 and 5 (HDAC4 and HDAC5) belong to the class IIa subgroup of histone deacetylases, enzymes that play crucial regulatory roles in cellular differentiation and tissue development. These enzymes function as epigenetic modifiers that control gene expression patterns by removing acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. Unlike class I HDACs, which are ubiquitously expressed, class IIa HDACs exhibit tissue-specific expression and can shuttle between the nucleus and cytoplasm in response to specific cellular signals, making them particularly important in differentiation processes. Their ability to integrate extracellular signals with transcriptional responses positions HDAC4 and HDAC5 as key regulators of cell fate determination in various tissues including muscle, heart, bone, and nervous system.
Research over the past two decades has established that HDAC4 and HDAC5 serve as critical nodes in signaling networks that control differentiation. They exert their effects primarily through interactions with transcription factors such as the myocyte enhancer factor 2 (MEF2) family, leading to repression of pro-differentiation genes in a context-dependent manner. The development of targeted inhibitors against class IIa HDACs has further highlighted their therapeutic potential in manipulating differentiation pathways for regenerative medicine and cancer treatment. This comprehensive review synthesizes current understanding of HDAC4 and HDAC5 mechanisms in cell differentiation, providing researchers with detailed experimental approaches and therapeutic implications.
HDAC4 and HDAC5 share a conserved domain structure characterized by an N-terminal regulatory domain and a C-terminal catalytic domain. The N-terminal region contains a MEF2-binding domain (residues 118-188 in HDAC4) that mediates interaction with transcription factors of the MEF2 family, along with phosphorylation sites that serve as docking sites for 14-3-3 proteins. The C-terminal region harbors the histone deacetylase domain, though class IIa HDACs exhibit relatively low catalytic activity compared to class I HDACs due to a substitution of a critical tyrosine residue with histidine in the active site. This structural feature suggests that their primary function may involve serving as scaffolding proteins rather than enzymatic catalysts [1].
Both HDAC4 and HDAC5 contain nuclear localization signals (NLS) and nuclear export signals (NES) that facilitate their nucleocytoplasmic shuttling. The NLS in HDAC4 is located between residues 247 and 285, while the NES resides at the C-terminus (residues 1051-1084). These motifs are crucial for function as the subcellular localization of HDAC4 and HDAC5 determines their activity in differentiation processes. Phosphorylation at specific serine residues (Ser246, Ser467, and Ser632 in HDAC4) creates binding sites for 14-3-3 chaperone proteins, which mask the NLS and promote cytoplasmic retention [2] [3].
Table 1: Key Structural Domains and Functional Motifs in HDAC4 and HDAC5
| Domain/Motif | Location in HDAC4 | Location in HDAC5 | Function |
|---|---|---|---|
| MEF2-binding domain | 118-188 | 153-233 | Interaction with MEF2 transcription factors |
| Nuclear localization signal (NLS) | 247-285 | ~280-320 | Mediates nuclear import |
| Nuclear export signal (NES) | 1051-1084 | ~1050-1080 | Mediates nuclear export |
| 14-3-3 binding sites | Ser246, Ser467, Ser632 | Ser259, Ser498, Ser661 | Phosphorylation-dependent cytoplasmic sequestration |
| Catalytic domain | 648-1084 | ~660-1120 | Histone deacetylase activity |
The subcellular localization of HDAC4 and HDAC5 is predominantly regulated through phosphorylation-dependent mechanisms. Multiple kinases phosphorylate specific serine residues in the N-terminal regulatory domain, creating binding sites for 14-3-3 proteins. When bound to 14-3-3, HDAC4 and HDAC5 are sequestered in the cytoplasm, preventing their repressive function in the nucleus. Key kinases involved in this process include:
Conversely, dephosphorylation by phosphatases such as protein phosphatase 2A (PP2A) promotes nuclear import, allowing HDAC4 and HDAC5 to interact with nuclear transcription factors and repress target gene expression [4] [3] [5].
The following diagram illustrates the regulation of HDAC4/5 nucleocytoplasmic shuttling through phosphorylation and 14-3-3 binding:
Regulation of HDAC4/5 nucleocytoplasmic shuttling through phosphorylation
HDAC4 and HDAC5 repress transcription through multiple molecular mechanisms. Their primary mode of action involves recruitment to specific genomic loci through interactions with DNA-binding transcription factors, particularly MEF2 proteins. Once bound to target genes, they facilitate chromatin condensation through histone deacetylation and recruitment of additional corepressor complexes. Key aspects of their repression mechanisms include:
The tissue-specific effects of HDAC4 and HDAC5 in differentiation processes are determined by their expression patterns, interacting partners, and the specific signaling pathways activated in different cell types [4] [1].
HDAC4 and HDAC5 play distinct yet complementary roles in skeletal muscle differentiation. During early myogenesis, HDAC5 is predominantly nuclear where it represses MEF2 activity, maintaining myoblasts in an undifferentiated state. Upon initiation of differentiation, calcium signaling activates CaMKII, which phosphorylates HDAC5 leading to its nuclear export and cytoplasmic sequestration. This relieves repression of MEF2-target genes, allowing expression of pro-differentiation factors such as myogenin and muscle creatine kinase.
In contrast, HDAC4 exhibits a different localization pattern during myogenesis. It remains cytoplasmic during myoblast differentiation but translocates to the nucleus after myotube formation, suggesting a role in maintaining the differentiated state. Experimental evidence demonstrates that forced nuclear localization of HDAC4 suppresses myogenic differentiation, while its cytoplasmic sequestration promotes it. The temporal regulation of these HDACs ensures precise control of the myogenic program [6].
Table 2: HDAC4 and HDAC5 in Muscle Differentiation
| Aspect | HDAC4 | HDAC5 |
|---|---|---|
| Expression during myogenesis | Increases during differentiation | High in myoblasts, decreases during differentiation |
| Subcellular localization | Cytoplasmic during differentiation, nuclear post-fusion | Nuclear in myoblasts, cytoplasmic during differentiation |
| Main function | Regulates late differentiation and maintenance | Controls initiation of differentiation |
| Key interacting partners | MEF2C, MEF2D | MEF2A, MEF2C |
| Knockout phenotype | Perinatal lethality, premature ossification | Cardiac defects, impaired stress response |
In the nervous system, HDAC4 and HDAC5 regulate multiple aspects of neuronal development, including differentiation, synaptic plasticity, and survival. HDAC4 is highly expressed in the brain where it controls activity-dependent gene expression in neurons. During neuronal differentiation, HDAC4 shuttles to the nucleus in response to specific cues and represses genes that inhibit differentiation. Interestingly, in mature neurons, HDAC4 translocates to the nucleus in response to neuroprotective signals and promotes survival by repressing pro-apoptotic genes.
HDAC5 has been particularly implicated in synaptic plasticity and learning. Studies show that HDAC5 nuclear export in hippocampal neurons is necessary for the expression of genes required for long-term potentiation and memory formation. The phosphorylation of HDAC5 by CaMKII in response to neuronal activity promotes its cytoplasmic localization, relieving repression of activity-dependent genes such as BDNF and Egr1. This mechanism links neuronal activity to epigenetic regulation of gene expression, forming a critical component of experience-dependent plasticity [7].
In the heart, HDAC4 and HDAC5 function as key regulators of cardiomyocyte differentiation and hypertrophy. During embryonic development, they repress pro-hypertrophic genes to maintain normal cardiac growth. In response to pathological stimuli such as pressure overload or neurohormonal activation, phosphorylation by kinases like CaMKII and PKD promotes nuclear export of HDAC4/5, derepressing genes that drive hypertrophic growth. This mechanism contributes to the development of heart failure following chronic stress.
Studies using genetically modified mice have demonstrated that HDAC5 knockout animals develop exaggerated cardiac hypertrophy in response to pressure overload, while overexpression of HDAC5 blunts the hypertrophic response. Similarly, HDAC4 has been shown to regulate cardiac gene expression programs through interaction with MEF2 and other transcription factors. The class IIa HDACs thus serve as critical signaling nodes that convert mechanical and neurohormonal stimuli into transcriptional responses in the heart [2].
Emerging evidence indicates important roles for HDAC4 in pancreatic cell differentiation and function. HDAC4 is specifically expressed in β-cells and δ-cells of the pancreatic islets, where it regulates their development and differentiation. Mice with HDAC4 loss-of-function exhibit an increased number of δ-cells, while HDAC4 overexpression leads to a reduced pool of β- and δ-cells, suggesting its role in suppressing the β/δ-cell lineage. Lentivirus-mediated overexpression of HDAC4 in embryonic rat pancreas significantly downregulates key β-cell development genes, including NeuroD1, Pdx1, and MafA.
HDAC4 also influences β-cell function through regulation of insulin signaling. Diabetes-associated HDAC4 mutations prevent FoxO1 deacetylation and nuclear export, disrupting β-cell function. These findings position HDAC4 as a therapeutic target for diabetes, with HDAC4 inhibition promoting β/δ-cell expansion and potentially enhancing insulin secretion [8].
Studying the subcellular localization of HDAC4 and HDAC5 is essential for understanding their regulation in differentiation processes. The following protocol describes immunofluorescence microscopy for visualizing HDAC4/5 localization:
Materials:
Procedure:
Analysis:
This method has been successfully used to demonstrate calcium-dependent translocation of HDAC4 and HDAC5 in various cell types, including myoblasts and neurons [5] [6].
To investigate the signaling pathways regulating HDAC4/5 localization, pharmacological inhibitors can be employed:
Key Inhibitors:
Protocol:
Studies using these approaches have demonstrated that CaMKII inhibition prevents activity-dependent nuclear export of HDAC5 in neurons, while PKA inhibition affects HDAC4 phosphorylation at specific sites [5].
Monitoring HDAC4/5-dependent gene expression during differentiation:
Quantitative RT-PCR Protocol for MEF2 Target Genes:
This approach allows researchers to correlate HDAC4/5 localization with transcriptional outputs during differentiation [7].
The following diagram illustrates the key experimental workflow for studying HDAC4/5 in differentiation:
Experimental workflow for studying HDAC4/5 in differentiation
The involvement of HDAC4 and HDAC5 in differentiation pathways makes them attractive targets for therapeutic intervention in various diseases. Class IIa HDAC inhibitors show promise in several contexts:
Cardiovascular Diseases:
Neurological Disorders:
Musculoskeletal Diseases:
Metabolic Disorders:
Several HDAC inhibitors with activity against class IIa HDACs are currently in research and development:
Table 3: HDAC Inhibitors Affecting Class IIa HDACs
| Inhibitor | Specificity | Cellular Effects | Research Applications |
|---|---|---|---|
| MC1568 | Class IIa selective | Induces differentiation, cell cycle arrest | Cancer, diabetes, cardiac hypertrophy |
| TMP195 | Class IIa selective | Modulates macrophage differentiation | Cancer immunotherapy, inflammation |
| TMP269 | Class IIa selective | Anti-inflammatory effects | Inflammatory diseases, sepsis |
| LMK235 | HDAC4/5 selective | Anti-angiogenic, pro-differentiation | Cancer, vascular diseases |
| SAHA (Vorinostat) | Pan-HDAC inhibitor | Differentiation, apoptosis | Cutaneous T-cell lymphoma (FDA-approved) |
The development of highly specific inhibitors remains a challenge due to the structural conservation among HDAC classes. Current research focuses on exploiting differences in the active site architecture between class I and class IIa HDACs to design selective compounds. The catalytic inactivity of class IIa HDACs toward standard substrates further complicates inhibitor screening, requiring specialized assays that measure their interaction with HDAC3 or transcription factors rather than direct deacetylase activity [7] [9] [8].
Beyond small molecule inhibitors, several novel strategies are emerging for targeting HDAC4 and HDAC5 in differentiation-related disorders:
Gene Therapy Approaches:
RNA-Targeting Strategies:
Protein-Protein Interaction Inhibitors:
These approaches offer the potential for greater specificity compared to traditional catalytic inhibitors, potentially reducing off-target effects and improving therapeutic outcomes [3] [8].
HDAC4 and HDAC5 serve as critical regulators of cell differentiation across multiple tissues, integrating extracellular signals with transcriptional responses through their phosphorylation-dependent nucleocytoplasmic shuttling. Their ability to repress MEF2-dependent transcription positions them as key players in developmental processes, while their dysregulation contributes to various diseases including cardiac hypertrophy, neurological disorders, and diabetes.
Future research should focus on several key areas:
LMK-235 exerts its effects primarily by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene expression. The specific downstream pathways and therapeutic benefits vary across different disease contexts.
In cancer research, this compound promotes cell death and inhibits proliferation in various malignancies.
The following diagram illustrates the core mechanistic pathway of this compound in triggering cancer cell apoptosis, integrating key findings from multiple studies:
This compound induces apoptosis via HDAC inhibition and JNK/AP-1/HO-1 pathway activation, while modulating differentiation markers like SSTR2.
A 2024 study demonstrated that this compound ameliorates inflammation and fibrosis after myocardial infarction (MI) [5]. The inhibitor reduced the expression of LSD1, impacting two key cell types:
This dual action led to improved cardiac function in a rat MI model, suggesting its potential as a therapeutic agent for cardiac remodeling [5].
In a Parkinson's disease (PD) model, this compound increased the expression of vesicular monoamine transporter 2 (VMAT2) [6]. VMAT2 is responsible for packaging dopamine into vesicles, thereby reducing its oxidation and subsequent neurotoxicity.
The following table outlines key methodologies from the cited research, providing a practical guide for researchers.
| Application Area | Cell Line / Model | Treatment Conditions | Key Assays & Readouts |
|---|
| Cancer Cell Viability & Apoptosis [1] [4] [3] | pNET (BON-1, QGP-1), Multiple Myeloma, KMT2A-r ALL cells | • Dose: 0.1 - 20 µM • Duration: 24 - 72 hours | • Viability: Resazurin assay, MTT assay • Apoptosis: Caspase 3/7 activity, Annexin V staining by flow cytometry • Cell Cycle: PI staining analyzed by flow cytometry | | Mechanism Validation (HDAC Inhibition) [1] [4] [2] | Various cancer cell lines | • Dose: 0.25 - 20 µM • Duration: 24 hours | • Western Blot: Acetylated Histone H3, HDAC4/5, HO-1, cleaved caspase-3 • Immunofluorescence: Acetylated Histone H3 | | In Vivo Efficacy (PD, MI) [5] [6] | C57BL/6 mice (PD), SD rats (MI) | • Dose: 5 mg/kg/day • Route: Intraperitoneal injection • Duration: 21 days | • Behavioral tests (PD) • Echocardiography (cardiac function, MI) • Histology: HE staining (inflammation), Masson staining (fibrosis) • Western Blot: VMAT2, LSD1, fibrotic biomarkers |
Despite promising results, several challenges remain for the translational development of this compound.
This compound is a hydroxamate-based small molecule inhibitor with selective activity against Class IIa histone deacetylases (HDACs), particularly demonstrating high affinity for HDAC4 and HDAC5. The compound exhibits a molecular weight of 294.35 g/mol with the chemical formula C₁₅H₂₂N₂O₄ and CAS registry number 1418033-25-6 [1]. This compound demonstrates remarkable enzymatic selectivity, with half-maximal inhibitory concentration (IC₅₀) values of 11.9 nM for HDAC4 and 4.2 nM for HDAC5 in cell-free assay systems, representing significantly greater potency against these isoforms compared to other HDAC classes [1]. This selective inhibition profile differentiates this compound from pan-HDAC inhibitors and potentially underlies its reduced toxicity profile in experimental models.
The compound's pharmacological activity extends across multiple biological systems, with demonstrated effects in oncology, neuroscience, and cardiovascular research. In cellular assays, this compound effectively inhibits HDAC activity with IC₅₀ values generally below 1 μM across various human cancer cell lines, though sensitivity varies considerably by cell type [1]. The inhibitor modulates acetylation status of both histone and non-histone proteins, influencing transcriptional regulation and multiple signaling pathways through its effect on the Class IIa HDAC subfamily, which are known to shuttle between nucleus and cytoplasm and interact with tissue-specific transcription factors [2] [3].
Table 1: HDAC Selectivity Profile of this compound
| HDAC Isoform | Class | IC₅₀ (nM) | Cellular Function |
|---|---|---|---|
| HDAC4 | IIa | 11.9 | Neuronal development, muscle differentiation |
| HDAC5 | IIa | 4.2 | Cardiac development, neural plasticity |
| HDAC6 | IIb | >1000 | α-tubulin deacetylation, protein trafficking |
| HDAC1 | I | >1000 | Cell cycle regulation, DNA repair |
| HDAC2 | I | >1000 | Transcriptional repression, chromatin organization |
| HDAC3 | I | >1000 | Nuclear receptor signaling, metabolism |
This compound exerts its biological effects primarily through epigenetic modulation of gene expression patterns and post-translational modification of non-histone proteins. The compound specifically targets the catalytic domains of Class IIa HDACs, which consist of HDAC4, HDAC5, HDAC7, and HDAC9, with particular affinity for HDAC4 and HDAC5 [1]. Inhibition of these deacetylases results in hyperacetylation of histones in promoter regions of genes involved in differentiation, apoptosis, and cell cycle regulation, leading to altered transcriptional activity. Beyond histone modification, this compound influences the acetylation status of key transcription factors and signaling molecules, including myocyte enhancer factor 2 (MEF2), which plays critical roles in tissue development and cellular response pathways [2].
The downstream effects of this compound-mediated HDAC inhibition involve multiple interconnected signaling pathways that vary by cellular context and biological system. In cancer models, this compound induces apoptosis through upregulation of pro-apoptotic factors and modulation of the JNK/AP-1 signaling axis [3]. The compound has been shown to suppress phosphorylation of IκB-α and P65, resulting in inhibition of the NF-κB pathway in diffuse large B-cell lymphoma models [4]. In cardiovascular systems, this compound modulates calcium calmodulin-dependent protein kinase II (CaMKII) activity and downstream cell cycle gene expression through inhibition of HDAC4/5 [5]. Additionally, recent research demonstrates that this compound ameliorates inflammation and fibrosis after myocardial infarction by inhibiting LSD1-related pathways, specifically suppressing the LSD1-NF-κB axis in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts [6].
Figure 1: this compound Mechanism of Action and Signaling Pathways. The diagram illustrates the multimodal mechanisms through which this compound exerts its biological effects across different therapeutic areas.
This compound demonstrates potent anti-neoplastic effects across diverse cancer models, particularly in hematological malignancies. In multiple myeloma, this compound induces apoptosis through upregulation of heme oxygenase-1 (HO-1) expression via activation of the JNK/AP-1 signaling pathway [3]. The compound exhibited significant cytotoxicity against resistant human A2780 cells with IC₅₀ values of 0.32 μM in fluorescence assays and comparable activity in MTT cytotoxicity assays [1]. In diffuse large B-cell lymphoma (DLBCL), this compound promotes apoptosis through upregulation of BCLAF1 via inhibition of the NF-κB signaling pathway, with effects observed in a time- and dose-dependent manner [4]. Research in KMT2A-rearranged acute lymphoblastic leukemia demonstrates that this compound effectively eradicates both cell lines and primary patient samples in vitro, with IC₅₀ values ranging between 40-100 nM, significantly lower than the ~600 nM observed in non-leukemic bone marrow samples [7].
Table 2: this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Model System | IC₅₀/Effective Concentration | Primary Mechanism | Reference |
|---|---|---|---|---|
| Multiple Myeloma | MM.1S, RPMI8226 cells | 0.5-1.0 μM | HO-1 expression via JNK/AP-1 | [3] |
| DLBCL | OCI-LY10, OCI-LY3 cells | 2.0 μM (apoptosis induction) | BCLAF1 upregulation, NF-κB inhibition | [4] |
| KMT2A-rearranged ALL | SEM, ALL-PO cells | 40-100 nM | Apoptosis induction, G1 cell cycle arrest | [7] |
| Breast Cancer | MDA-MB-231 cells | 1.37-1.68 μM | Cytotoxicity via HDAC inhibition | [1] |
| Ovarian Cancer | A2780 cells | 0.32-0.49 μM | HDAC inhibition, cytotoxicity | [1] |
In neuroscience research, this compound demonstrates neuroprotective properties across multiple experimental models of Parkinson's disease (PD). The compound protects dopaminergic neurons against neurotoxin- and α-synuclein-induced degeneration in cellular models of PD through mechanisms involving increased histone acetylation and enhanced neurite outgrowth [8]. This compound promotes BMP-Smad-dependent transcription in SH-SY5Y cells, which is required for its neurite growth-promoting effects on dopaminergic neurons [8]. Additionally, this compound increases expression of vesicular monoamine transporter 2 (VMAT2) in both striatum and ventral tegmental area in MPTP-induced PD models, facilitating dopamine sequestration into vesicles and reducing dopamine oxidation-induced toxicity [2]. These effects translate to functional improvements, with this compound treatment reversing behavioral abnormalities in PD models and showing enhanced efficacy when co-administered with L-DOPA [2].
This compound exhibits beneficial effects in various cardiovascular disease models. In hypertension research, this compound attenuates vascular constriction and aortic remodeling in angiotensin II-infused mice and spontaneously hypertensive rats through mechanisms involving facilitation of vascular relaxation via the nitric oxide pathway and inhibition of aortic wall thickness progression [5]. The compound reduces systolic blood pressure in these models without affecting angiotensin-converting enzyme 1 and angiotensin II receptor mRNA expression [5]. In myocardial infarction models, this compound ameliorates cardiac dysfunction by suppressing chronic inflammation and fibrosis through inhibition of LSD1-related pathways [6]. Specifically, this compound inhibits the LSD1-NF-κB pathway in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts, leading to improved cardiac function post-myocardial infarction [6].
For cellular proliferation and viability assays, researchers typically employ this compound concentrations ranging from 50 nM to 10 μM depending on cell type and experimental objectives [1]. In cancer cell lines, standard protocols involve seeding cells at densities of 5,000-10,000 cells/well in 96-well plates, followed by 24-hour incubation before this compound exposure. Incubation with the inhibitor typically continues for 72 hours, with cell viability assessed via MTT assay [1]. For apoptosis detection, annexin V-FITC/propidium iodide staining followed by flow cytometry analysis after 24-48 hours of this compound treatment provides quantitative assessment of apoptotic rates [4] [3]. In specialized applications such as odontoblast differentiation, dental pulp cells treated with 100 nM this compound for 21 days demonstrate enhanced mineralization and expression of differentiation markers including dentin sialophosphoprotein and osteocalcin [9].
For neuroprotection studies in dopaminergic cell models, researchers typically pre-treat SH-SY5Y cells with 100-250 nM this compound for 24 hours before exposure to neurotoxins such as MPP+ or 6-OHDA [8] [2]. Assessment of neurite outgrowth, BMP-Smad signaling activation, and VMAT2 expression via Western blotting or immunocytochemistry provides mechanistic insights. In cardiovascular cell studies, primary cardiac fibroblasts or RAW264.7 macrophages are pretreated with 1.0 μM this compound for 24 hours before stimulation with TGF-β1 or LPS, respectively, to evaluate anti-fibrotic and anti-inflammatory effects [6].
Table 3: In Vivo Dosing Protocols for this compound
| Disease Model | Species | Dose | Route | Frequency | Treatment Duration | Reference |
|---|---|---|---|---|---|---|
| Hypertension | Mice/Rats | 3-5 mg/kg | Intraperitoneal | Daily/Every 3 days | 2-21 days | [5] |
| Myocardial Infarction | Rats | 5 mg/kg | Intraperitoneal | Daily | 21 days | [6] |
| Parkinson's Disease | Mice | 5 mg/kg | Intraperitoneal | Daily | 7-14 days | [2] |
| Intestinal Sepsis | Mice | 5 mg/kg | Intraperitoneal | Daily | 7 days | [6] |
| Cancer Xenograft | Mice | 20 mg/kg | Intraperitoneal | Not specified | Not specified | [1] |
For in vivo formulation, this compound is typically prepared as a solution containing 50% saline, 40% PEG300, 5% Tween-80, and 5% DMSO in accordance with manufacturer recommendations [6] [1]. In myocardial infarction models induced by left anterior descending coronary artery ligation, daily intraperitoneal injection of 5 mg/kg this compound for 21 days significantly improves cardiac function parameters measured by echocardiography and reduces inflammation and fibrosis histopathological markers [6]. In Parkinson's disease models using MPTP-induced neurotoxicity, the same dosing regimen increases VMAT2 expression in striatum and ventral tegmental area and ameliorates behavioral deficits [2].
Despite promising preclinical results, several significant challenges remain for the translational development of this compound. A primary limitation concerns the pharmacokinetic properties of the compound, as studies in KMT2A-rearranged acute lymphoblastic leukemia xenograft models revealed that the maximum achievable dose of this compound was insufficient to induce anti-leukemic effects in vivo [7]. Similar limitations were observed with other Class IIa HDAC inhibitors (MC1568 and TMP195), highlighting the need for improved formulations or structural analogs with enhanced bioavailability and stability [7]. Additionally, while this compound demonstrates favorable selectivity compared to pan-HDAC inhibitors, the complete spectrum of its off-target effects remains incompletely characterized, particularly with chronic administration.
Future research directions should focus on combination therapies that leverage the epigenetic mechanisms of this compound to enhance efficacy of established treatments. For example, in Parkinson's disease research, co-administration of this compound with L-DOPA produced the most notable improvement in behavioral outcomes, suggesting synergistic potential [2]. Similarly, in oncology, rational combination strategies with conventional chemotherapeutics or targeted agents may enhance anti-tumor efficacy while potentially reducing required doses of each agent. Further exploration of tissue-specific delivery systems such as nanoparticle formulations or prodrug approaches could address current limitations in bioavailability. Additionally, more comprehensive safety profiling in non-rodent species would provide valuable data for potential clinical translation. The development of more specific second-generation inhibitors based on the this compound structure but with improved pharmaceutical properties represents another promising research direction.
The core activity of LMK-235 is its inhibition of HDAC enzymes. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms, demonstrating its selectivity profile [1] [2] [3]:
| HDAC Isoform | Class | IC50 (nM) |
|---|---|---|
| HDAC5 | IIa | 4.2 - 4.22 |
| HDAC4 | IIa | 11.9 |
| HDAC6 | IIb | 55.7 |
| HDAC1 | I | 320 |
| HDAC11 | IV | 852 |
| HDAC2 | I | 881 |
| HDAC8 | I | 1278 |
In cellular assays, this compound reduces viability in various human cancer cell lines. The table below shows sample cellular IC50 values (concentration that reduces cell viability by 50% after 72 hours) [1] [2]:
| Cell Line | Origin | Cellular IC50 (μM) |
|---|---|---|
| A2780 (Cisplatin-resistant) | Ovarian Cancer | 0.32 |
| A2780 | Ovarian Cancer | 0.49 |
| BON-1 | Pancreatic Neuroendocrine Tumor (pNET) | 0.55 |
| CAL-27 | Tongue Cancer | 1.03 |
| QGP-1 | Pancreatic Neuroendocrine Tumor (pNET) | 1.04 |
| HepG2 | Hepatocellular Carcinoma | 1.26 |
| MDA-MB-231 | Breast Cancer | 1.37 |
Here are summaries of key methodologies used to characterize this compound, which you can adapt for your experiments.
This fluorogenic assay measures direct inhibition of HDAC enzyme activity [4].
This method determines the cytotoxic effects of this compound on cultured cell lines [1] [5].
This compound exerts its effects by inhibiting Class IIa HDACs, leading to increased histone acetylation and altered gene expression. The diagram below illustrates its mechanism in different cellular models.
The primary mechanism of this compound is the functional inhibition of HDAC4 and HDAC5. This leads to increased accumulation of acetylated histones (e.g., Ac-H3 and Ac-H4), chromatin relaxation, and subsequent changes in gene transcription. These changes can result in various downstream effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and promotion of differentiation in cancer cells [5].
In models of Parkinson's disease, this compound was found to activate the bone morphogenic protein (BMP)-Smad signaling pathway. This pathway activation is required for its neurite growth-promoting and neuroprotective effects against toxins like MPP+ [6].
1. Compound Profile & Mechanism of Action LMK-235 is a selective small-molecule inhibitor targeting Histone Deacetylase 4 (HDAC4) and HDAC5 [1] [2] [3]. By inhibiting these class IIa HDACs, this compound promotes a more open chromatin state through histone hyperacetylation, facilitating the transcription of genes critical for odontoblast differentiation [1] [4]. The proposed mechanism involves the upregulation of the VEGF/AKT/mTOR signaling pathway, which plays a key role in this differentiation process [1] [5].
2. Key Experimental Findings & Quantitative Data Treatment with this compound significantly enhances the expression of odontogenic markers at both the gene and protein level. The table below summarizes the core quantitative findings from the key study [1] [4]:
| Parameter | Findings with 100 nM this compound |
|---|---|
| Optimal Concentration | 100 nM (identified via dose-ranging 0-1000 nM) [1] [4]. |
| Cell Proliferation | No reduction after 3 days of culture at 100 nM [1] [4]. |
| Gene Expression (mRNA) | Upregulation of DSPP, Runx2, ALP, and Osteocalcin [1] [4]. |
| Protein Expression | Increased levels of DSPP and Runx2 protein confirmed by Western Blot [1] [4]. |
| Functional Outcomes | Enhanced ALP activity (after 7 days) and increased mineralized nodule formation (after 21 days) [1] [4]. |
| Signaling Pathway | Upregulated mRNA levels of VEGF, AKT, and mTOR [1] [5]. |
3. Critical Experimental Parameters Successful application of this compound depends on several key parameters, consolidated in the following table:
| Parameter | Specification |
|---|---|
| Cell Source | Primary human dental pulp cells (DPCs) isolated from third molars [1] [4]. |
| Optimal this compound Dose | 100 nM [1] [4]. |
| Treatment Duration | Gene/protein expression: 7-21 days; ALP activity: 7 days; Mineralization: 21 days [1] [6]. |
| Culture Medium | Mineralizing inductive medium: 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone [1] [6]. |
1. Cell Culture & Treatment Setup
2. Key Assays for Odontoblast Differentiation
The following diagram illustrates the logical sequence of the main experiments and the proposed signaling pathway activated by this compound, based on the research findings [1] [4]:
This compound is a potent and specific epigenetic modulator that promotes the odontogenic differentiation of dental pulp cells. The provided protocol, based on established research, offers a reliable framework for applying this compound in dental tissue regeneration studies. The key to success lies in adhering to the specified dose, treatment duration, and assay timelines.
LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5). Epigenetic modulation via HDAC inhibition has emerged as a promising strategy to enhance the regenerative potential of dental pulp cells (DPCs). The protocol below is established to promote the odontoblastic differentiation and mineralization of DPCs using this compound, a key step for dentin-pulp complex regeneration [1] [2] [3].
The optimal concentration of this compound was determined by testing a range of doses and assessing their effects on cell proliferation and early differentiation markers.
Table 1: Concentration Optimization of this compound in Dental Pulp Cells
| Concentration Tested | Effect on Cell Proliferation (after 3 days) | Effect on Odontoblast Gene Expression | Recommended Application |
|---|---|---|---|
| 50 - 100 nM | No significant reduction [1] | Increased [1] | Primary working concentration |
| 250 nM | Data not provided in study | Increased [1] | - | ≥ 500 nM | Reduced cell viability [1] | Data not provided in study | Not recommended for differentiation studies |
Key Efficacy Findings: Treatment with 100 nM this compound in a mineralizing medium for 7 to 21 days led to the following results compared to untreated controls [1]:
A. Primary Cell Culture
B. This compound Treatment for Differentiation
C. Assessment of Odontoblastic Differentiation
This compound promotes odontoblast differentiation primarily by inhibiting HDAC4 and HDAC5. The proposed molecular mechanisms involve multiple signaling pathways, as illustrated in the diagram below.
The diagram above shows that the mechanisms underpinning this compound's effects are twofold:
The protocol outlined above provides a validated framework for using this compound at 100 nM to induce the odontoblastic differentiation of dental pulp cells. Its efficacy is demonstrated through the upregulation of key markers, enhanced enzyme activity, and increased matrix mineralization, primarily mediated through the inhibition of HDAC4/5 and activation of associated signaling pathways.
LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5). Recent studies demonstrate that it directly promotes osteoblast mineralization and bone formation, while concurrently inhibiting osteoclast-mediated bone resorption, positioning it as a promising dual-action therapeutic candidate for bone regeneration and repair [1].
The pro-osteogenic effect of this compound is primarily mediated through the inhibition of HDAC4. This action leads to:
The following diagram illustrates the core signaling mechanism by which this compound promotes osteoblast mineralization:
Table 1: Summary of Key Effects of this compound on Osteoblast-Lineage Cells In Vitro
| Cell Type | Key Effects | Upregulated Markers | Signaling Pathways |
|---|---|---|---|
| Osteoblasts [1] | Promotes osteoblast mineralization | Runx2 | HDAC4 inhibition |
| Dental Pulp Cells (Odontoblast differentiation) [2] | Enhances ALP activity, mineralized nodule formation | DSPP, Runx2, ALP, OCN | VEGFA/AKT/mTOR |
Table 2: In Vivo Therapeutic Efficacy of this compound
| Disease Model | Treatment | Key Outcomes |
|---|---|---|
| LPS-induced calvarial osteolysis [1] | This compound local treatment | Alleviated bone loss |
| Tibial bone defect [1] | This compound local treatment | Promoted bone defect repair |
This protocol is adapted from methods used to study osteogenic and odontoblastic differentiation [1] [2] [3].
1. Cell Culture and Seeding
2. Osteogenic Induction and this compound Treatment
3. Assessment of Mineralization and Differentiation
Alkaline Phosphatase (ALP) Staining and Activity:
Alizarin Red S (ARS) Staining:
Gene and Protein Expression Analysis:
The overall workflow for the mineralization assay is summarized below:
Before differentiation studies, it is crucial to determine a non-toxic concentration range of this compound for your specific cell system.
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound and osteoblast mineralization. Should you require further clarification on any specific step, please feel free to ask.
LMK-235 is a potent and selective class IIa histone deacetylase (HDAC) inhibitor that demonstrates significant neuroprotective potential in experimental models of Parkinson's disease (PD). This small molecule specifically targets HDAC4 and HDAC5 with IC50 values of 11.9 nM and 4.22 nM, respectively, while showing considerably lower affinity for other HDAC isoforms including HDAC6 (55.7 nM), HDAC1 (320 nM), and HDAC2 (881 nM) [1]. The therapeutic potential of this compound in PD stems from its multimodal mechanisms of action that address several key pathological processes in neurodegenerative diseases.
The primary neuroprotective mechanisms of this compound in PD models include:
PD research utilizes various cellular models to study disease mechanisms and screen potential therapeutic compounds. The SH-SY5Y human neuroblastoma cell line is the most widely used model due to its human origin, catecholaminergic neuronal properties, expression of dopaminergic markers, and ease of maintenance [4]. These cells express the dopamine transporter (DAT), which is exclusively expressed in the central nervous system and regulates dopamine uptake and storage [4]. SH-SY5Y cells can be differentiated into neuron-like cells using chemicals such as retinoic acid and cholesterol, resulting in expression of neuronal markers including NeuN, NSE, GAP-43, synaptophysin, MAP, and SV2 [4].
Other cell models used in PD research include:
Neurotoxin-based models using MPP+, 6-hydroxydopamine (6-OHDA), or rotenone are commonly employed to mimic PD pathology in cellular systems. These neurotoxins inhibit mitochondrial complex I, leading to oxidative stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis [4]. This compound has demonstrated significant protective effects in these models:
Genetic models of PD involving α-synuclein overexpression provide insights into the role of protein aggregation in PD pathogenesis. This compound has shown promising results in these models as well:
Table 1: Summary of this compound Protective Effects in Parkinson's Disease Cell Models
| Cell Model | Challenge | This compound Concentration | Key Findings | References |
|---|---|---|---|---|
| SH-SY5Y (differentiated) | MPP+ | Not specified | Significant protection of dopaminergic neurons; increased neurite outgrowth | [2] |
| Primary rat VM neurons | MPP+ | Not specified | Protection of dopaminergic neurons from degeneration | [2] |
| SH-SY5Y (differentiated) | α-synuclein (WT & A53T) | Not specified | Protection against axonal degeneration | [2] |
| Primary rat VM neurons | α-synuclein (WT & A53T) | Not specified | Protection against axonal degeneration | [2] |
| SH-SY5Y (differentiated) | None (for differentiation) | Not specified | Increased neurite outgrowth; enhanced BMP-Smad signaling | [2] |
This compound demonstrates high selectivity for class IIa HDACs, particularly HDAC4 and HDAC5, with significantly lower potency against other HDAC isoforms. This selective inhibition profile is crucial for its neuroprotective effects while potentially minimizing off-target effects [1].
Table 2: this compound Selectivity Profile and Cellular Effects
| Parameter | Value | Context/Assay | References |
|---|---|---|---|
| HDAC5 Inhibition | IC50 = 4.22 nM | In vitro enzyme assay | [1] |
| HDAC4 Inhibition | IC50 = 11.9 nM | In vitro enzyme assay | [1] |
| HDAC6 Inhibition | IC50 = 55.7 nM | In vitro enzyme assay | [1] |
| HDAC1 Inhibition | IC50 = 320 nM | In vitro enzyme assay | [1] |
| Cytotoxicity in A2780 | IC50 = 0.49 μM | 72-hour MTT assay | [1] |
| Cytotoxicity in BON-1 | IC50 = 0.55 μM | 72-hour resazurin assay | [5] |
| Cytotoxicity in QGP-1 | IC50 = 1.04 μM | 72-hour resazurin assay | [5] |
| Apoptosis Induction | Significant increase in caspase 3/7 activity | BON-1 and QGP-1 cells, 24-32 hours | [5] |
| H3 Acetylation | Dose-dependent increase | BON-1 and QGP-1 cells, 24 hours | [5] |
The efficacy and safety of this compound treatment depend on appropriate concentration ranges and exposure times, which vary based on cell type and experimental objectives.
Table 3: this compound Treatment Parameters in Various Cell Models
| Cell Type | Concentration Range | Treatment Duration | Key Outcomes | References |
|---|---|---|---|---|
| SH-SY5Y (PD models) | Not specified in studies | Varies by experiment | Neuroprotection, enhanced neurite outgrowth | [2] |
| BON-1 (pNET cells) | 0.55 μM (IC50) | 24-72 hours | Reduced viability, apoptosis induction | [5] |
| QGP-1 (pNET cells) | 1.04 μM (IC50) | 24-72 hours | Reduced viability, apoptosis induction | [5] |
| RAW264.7 (macrophages) | 1.0 μM | 24 hours pretreatment + 48 hours LPS | Anti-inflammatory effects, reduced cytokine expression | [6] |
| Cardiac fibroblasts | 1.0 μM | 24 hours pretreatment + 48 hours TGF-β1 | Antifibrotic effects, inhibited LSD1-Smad2/3 pathway | [6] |
| BMMs (osteoclasts) | 1.953-250 nM | 48-96 hours | Inhibited osteoclast differentiation | [7] |
Objective: To evaluate the neuroprotective effects of this compound against MPP+-induced toxicity in differentiated SH-SY5Y cells.
Materials:
Procedure:
Cell Culture and Differentiation:
This compound Treatment:
MPP+ Challenge:
Assessment of Neuroprotection:
Notes:
Objective: To investigate the effects of this compound on primary dopaminergic neurons from embryonic rodent ventral mesencephalon.
Materials:
Procedure:
Primary Culture Preparation:
This compound Treatment:
Assessment:
Notes:
The neuroprotective effects of this compound involve multiple interconnected signaling pathways that promote neuronal survival and function. The diagram below illustrates the key molecular mechanisms.
Pathway Explanation: this compound inhibits HDAC4/5, leading to multiple downstream effects: (1) increased histone H3 acetylation that promotes gene expression for neuronal function; (2) activation of BMP-Smad signaling that enhances neurite outgrowth and differentiation; (3) upregulation of VMAT2 expression that reduces dopamine oxidation by enhancing vesicular sequestration; and (4) inhibition of LSD1, which contributes to anti-inflammatory and antifibrotic effects. These combined mechanisms result in significant neuroprotection against PD-relevant toxins like MPP+ and pathological α-synuclein [2] [3] [6].
The following diagram outlines a comprehensive experimental workflow for evaluating this compound in Parkinson's disease cell models.
Workflow Explanation: This comprehensive workflow begins with selection of appropriate cell models (SH-SY5Y or primary dopaminergic neurons). SH-SY5Y cells require differentiation prior to experiments. Cells are treated with this compound using concentrations and durations informed by published studies (summarized in Tables 2 and 3), followed by challenge with PD-relevant toxins. Finally, multiple outcome measures are assessed, including cell viability, neurite outgrowth, and molecular markers of HDAC inhibition and neuroprotection [2] [4] [3].
This compound represents a promising targeted epigenetic therapeutic approach for Parkinson's disease, with demonstrated efficacy across multiple cellular models of PD pathology. Its multimodal mechanisms—including promotion of neurite outgrowth, activation of neurotrophic signaling pathways, enhancement of dopamine handling through VMAT2 upregulation, and protection against common PD-relevant toxins—provide a strong rationale for its continued investigation.
The protocols and data summarized in this document provide researchers with a solid foundation for incorporating this compound into their PD drug discovery workflows. The compound's selectivity for HDAC4/5, favorable cytotoxicity profile at neuroprotective concentrations, and efficacy in both neurotoxin and genetic PD models make it particularly valuable for studying HDAC inhibition as a therapeutic strategy for neurodegenerative diseases.
Future research directions should include:
This compound is a selective inhibitor targeting histone deacetylases 4 and 5 (HDAC4/5), which belong to the Class IIa HDAC family. Unlike pan-HDAC inhibitors that affect multiple HDAC classes and often cause significant side effects, this compound offers enhanced specificity that makes it particularly valuable for investigating epigenetic regulation in bone metabolism [1]. The compound has demonstrated significant potential in bone regeneration by simultaneously modulating two critical processes in bone remodeling: suppressing osteoclast-mediated bone resorption while promoting osteoblast-mediated bone formation [1] [2]. This dual activity addresses a fundamental challenge in treating bone-related disorders where an imbalance between bone formation and resorption underlies disease pathology.
The therapeutic rationale for using this compound in bone regeneration stems from the established roles of its molecular targets, HDAC4 and HDAC5, in skeletal biology. HDAC4 has been shown to negatively regulate bone formation by inhibiting the activity of Runx2, a master transcription factor controlling osteoblast differentiation [1]. Similarly, HDAC4 promotes osteoclast differentiation through modulation of NF-κB and p-Smad2/3 signaling pathways [1]. By selectively inhibiting these HDACs, this compound can effectively tip the balance in bone remodeling toward net bone formation, making it a promising candidate for treating conditions such as osteoporosis, inflammatory osteolysis, and bone defects [1] [2]. Additionally, research has demonstrated that this compound promotes odontoblastic differentiation of dental pulp cells, expanding its potential applications in dental tissue regeneration [3] [4] [5].
This compound exerts complementary effects on the two major cell types involved in bone remodeling, resulting in a net anabolic outcome:
Osteoclast Inhibition: this compound significantly suppresses the differentiation and maturation of osteoclasts from bone marrow-derived mononuclear macrophages (BMMs). This inhibition occurs through regulation of the NF-κB and p-Smad2/3 signaling pathways following HDAC4 inhibition [1] [2]. At concentrations ranging from 15.625 nM to 62.5 nM, this compound demonstrates dose-dependent inhibition of osteoclast formation without significant cytotoxicity, making this range ideal for therapeutic applications [1].
Osteoblast Promotion: this compound enhances osteoblast differentiation and mineralization through upregulation of Runx2 expression, a critical transcription factor for osteoblastogenesis [1] [2]. The inhibition of HDAC4 by this compound removes the suppressive effect on Runx2 activity, thereby accelerating the osteogenic program. In human bone marrow-derived mesenchymal stem cells (hBMSCs), this compound promotes mineralization at similar nanomolar concentrations effective for osteoclast inhibition [1].
Table 1: Effective Concentrations of this compound for Different Cell Types
| Cell Type | Effect | Effective Concentration Range | Key Markers Modulated |
|---|---|---|---|
| Bone marrow-derived mononuclear macrophages (BMMs) | Inhibition of osteoclast differentiation | 15.625 - 62.5 nM | ↓ NF-κB, ↓ p-Smad2/3 [1] |
| Human bone marrow-derived mesenchymal stem cells (hBMSCs) | Promotion of osteoblast differentiation | 15.625 - 62.5 nM | ↑ Runx2, ↑ Mineralization [1] |
| Dental pulp cells (DPCs) | Promotion of odontoblast differentiation | 100 nM | ↑ DSPP, ↑ Runx2, ↑ ALP, ↑ OCN [3] [4] |
| Primary mouse cardiac fibroblasts (MCFs) | Attenuation of fibrotic biomarker expression | 1.0 μM | ↓ LSD1, ↓ Smad2/3 [6] |
| RAW264.7 murine macrophage cell line | Attenuation of inflammatory cytokine expression | 1.0 μM | ↓ LSD1, ↓ NF-κB [6] |
In the context of dental tissue regeneration, this compound promotes the odontoblastic differentiation of dental pulp cells (DPCs), which are crucial for dentin formation and pulp repair [3] [4] [5]. When treated with this compound at approximately 100 nM, DPCs show significant upregulation of key odontoblastic markers including dentin sialophosphoprotein (DSPP), Runx2, alkaline phosphatase (ALP), and osteocalcin (OCN) [3] [4]. Additionally, this compound enhances ALP activity and mineralized nodule formation, both critical indicators of successful odontoblast differentiation and dentin mineralization [3] [5].
The mechanism behind this compound's effect on DPCs involves the VEGF/AKT/mTOR signaling pathway. Treatment with this compound upregulates mRNA expression levels of VEGF, AKT, and mTOR, suggesting this pathway participates in the enhanced odontoblast differentiation observed following HDAC4/5 inhibition [3] [4]. This finding provides not only insight into the molecular mechanisms but also potential therapeutic targets that could be exploited to enhance dental tissue regeneration.
Table 2: Molecular Markers and Signaling Pathways Modulated by this compound
| Biological Process | Signaling Pathways | Key Molecular Markers/Transcription Factors | Biological Outcome |
|---|---|---|---|
| Osteoclast differentiation | NF-κB, p-Smad2/3 | HDAC4, NF-κB p65, p-Smad2/3 | Suppression of osteoclastogenesis [1] [2] |
| Osteoblast differentiation | Runx2 signaling | HDAC4, Runx2, Osteocalcin | Promotion of osteoblast mineralization [1] [2] |
| Odontoblast differentiation | VEGF/AKT/mTOR | DSPP, Runx2, ALP, OCN, VEGF, AKT, mTOR | Enhanced odontoblast induction and mineralization [3] [4] [5] |
| Anti-inflammatory effects | LSD1-NF-κB | LSD1, NF-κB p65, TNF-α, IL-6 | Reduced inflammatory cytokine expression [6] |
| Anti-fibrotic effects | LSD1-Smad2/3 | LSD1, p-Smad2/3, α-SMA, Collagen I | Attenuated fibrotic biomarker expression [6] |
This compound influences bone regeneration through multiple signaling pathways that collectively regulate both bone formation and resorption. The diagram below illustrates the principal molecular mechanisms through which this compound modulates osteoclastogenesis and osteoblastogenesis:
The molecular mechanisms illustrated above demonstrate how this compound simultaneously targets both aspects of bone remodeling. For osteoclast inhibition, this compound-mediated HDAC4 suppression leads to downregulation of both NF-κB and p-Smad2/3 signaling pathways, which are essential for osteoclast differentiation and maturation [1] [2]. In the case of osteoblast promotion, HDAC4 normally suppresses Runx2 activity, a master transcription factor for osteoblast differentiation. By inhibiting HDAC4, this compound removes this suppression, thereby enhancing Runx2-mediated transcription of osteogenic genes and ultimately promoting bone formation and mineralization [1] [2].
Beyond the core pathways in bone remodeling, this compound influences other context-specific signaling cascades. In dental pulp cells, this compound promotes odontoblastic differentiation through the VEGF/AKT/mTOR pathway, upregulating key factors that drive the differentiation process [3] [4]. In cardiac and inflammatory contexts, which may have implications for craniofacial applications, this compound exerts anti-inflammatory and anti-fibrotic effects by inhibiting LSD1 and its downstream pathways, specifically the LSD1-NF-κB pathway in macrophages and the LSD1-Smad2/3 pathway in fibroblasts [6]. These additional mechanisms suggest that this compound may have broader applications in regenerative medicine beyond bone tissue alone.
The efficacy of this compound in promoting bone regeneration has been validated in multiple animal models that recapitulate clinically relevant bone disorders:
Calvarial Osteolysis Model: this compound was tested in a mouse model of lipopolysaccharide (LPS)-induced calvarial osteolysis, which mimics inflammatory bone loss conditions. When administered at a dose of 5 mg/kg/day, this compound significantly alleviated osteolysis and reduced bone destruction, demonstrating its potential for treating inflammation-induced bone loss [1] [2]. The treatment protocol involved local administration to minimize potential systemic side effects while achieving therapeutic concentrations at the target site.
Bone Defect Repair Model: In a tibial bone defect model, this compound treatment promoted bone regeneration and enhanced the repair of critical-sized defects [1]. Histological and micro-CT analyses revealed increased bone volume and improved trabecular architecture in this compound-treated animals compared to controls, indicating enhanced bone formation and quality. These findings support the potential application of this compound in accelerating healing of traumatic bone injuries or surgical defects.
While focused on bone regeneration, research in non-skeletal models provides additional insights into this compound's mechanisms and potential applications:
Myocardial Infarction Model: In a rat model of myocardial infarction, this compound (5 mg/kg/day, intraperitoneally for 21 days) improved cardiac function by suppressing chronic inflammation and fibrosis through inhibition of LSD1-related pathways [6]. Specifically, this compound inhibited the LSD1-NF-κB pathway in macrophages and the LSD1-Smad2/3 pathway in cardiac fibroblasts, mechanisms that may also be relevant to inflammatory bone conditions.
Parkinson's Disease Model: this compound improved voluntary movement in an MPTP-induced Parkinson's disease model by increasing vesicular monoamine transporter 2 (VMAT2) expression, demonstrating its ability to influence neuronal survival and function [7]. While not directly related to bone regeneration, this study confirms this compound's bioavailability in neural tissue, which may be relevant for craniofacial applications involving nerve-bone interactions.
Neuropathic Pain Model: this compound (5-10 mg/kg) reversed long-standing mechanical and cold hypersensitivity in chronic trigeminal neuropathic pain models, while also reducing neuronal excitability in trigeminal ganglia [8]. This finding is particularly relevant for craniofacial applications where pain management is often an important consideration in bone regeneration therapies.
The following protocol is used to evaluate the effects of this compound on osteoclast differentiation [1]:
This protocol evaluates the effects of this compound on osteoblast differentiation and mineralization [1]:
The following diagram illustrates the complete experimental workflow for evaluating this compound in bone regeneration studies:
This protocol evaluates this compound's efficacy in preventing inflammatory bone loss [1]:
This protocol assesses this compound's ability to promote bone regeneration in critical-sized defects [1]:
This compound represents a promising epigenetic therapeutic for bone regeneration with a unique dual mechanism of action that simultaneously suppresses bone resorption and promotes bone formation. Its selectivity for HDAC4/5 offers potential advantages over pan-HDAC inhibitors in terms of reduced side effects, while maintaining efficacy in multiple preclinical models of bone disease [1] [2]. The well-established protocols for in vitro and in vivo evaluation provide researchers with robust methodologies to further investigate its therapeutic potential.
Future research directions should focus on delivery system optimization to enhance local targeting while minimizing systemic exposure, combination therapies with other osteogenic factors to potentially synergistic effects, and detailed safety profiling to support potential clinical translation. Additionally, exploration of this compound's effects in other bone-related conditions such as fracture non-unions, osteonecrosis, and periodontitis could expand its potential applications in regenerative medicine. With its demonstrated efficacy across multiple model systems and well-characterized mechanisms of action, this compound represents a valuable research tool and promising candidate for developing novel bone regenerative therapies.
This compound is a selective hydroxamate-based inhibitor targeting class IIa histone deacetylases (HDACs), specifically HDAC4 and HDAC5, with significant implications for bone biology and therapeutic development. Recent research demonstrates that this compound exhibits a dual-action therapeutic profile by simultaneously suppressing osteoclast differentiation and promoting osteoblast formation [1] [2]. This balanced approach directly addresses the pathological imbalance between bone resorption and formation underlying conditions like osteoporosis, inflammatory osteolysis, and periodontitis. The compound's mechanism involves epigenetic regulation through histone deacetylase inhibition, positioning it as a promising candidate for managing various bone-related diseases with abnormal bone remodeling [1] [3].
This compound specifically inhibits class IIa histone deacetylases, with research indicating HDAC4 as its primary molecular target in bone cells. Inhibition of HDAC4 represents the central mechanism through which this compound exerts its effects on both osteoclasts and osteoblasts [1] [2].
The following diagram illustrates the key molecular pathways through which this compound inhibits osteoclast differentiation:
Pathway Summary: this compound inhibits HDAC4, leading to downstream suppression of NF-κB and p-Smad2/3 signaling pathways, which are critical for osteoclast differentiation and maturation [1]. Recent evidence also indicates that HDAC5 inhibition contributes to reduced NF-κB activation through increased acetylation of p100, further suppressing pro-inflammatory cytokine production and osteoclast differentiation [3]. Additionally, this compound indirectly promotes LSD1 degradation, which may further inhibit NF-κB and Smad2/3 pathway activation [4].
Table 1: this compound Efficacy and Toxicity Profiles in Various Cell Types
| Cell Type | Assay Type | Effective Concentration | Toxic Concentration | Key Findings | Source |
|---|---|---|---|---|---|
| Mouse BMMs | Viability (CCK-8) | 15.625-62.5 nM (therapeutic range) | >125 nM (significant toxicity) | Concentration-dependent inhibition of osteoclastogenesis | [1] |
| Human DPCs | Odontoblast differentiation | 100 nM (optimal) | >250 nM (reduced proliferation) | Enhanced mineralization and odontoblast markers | [5] |
| pNET cells | Viability (Resazurin) | IC₅₀: 0.55 µM (BON-1), 1.04 µM (QGP-1) | >2.5 µM (direct cytotoxicity) | Dose-dependent apoptosis induction | [6] |
| MCFs | Fibrosis inhibition | 1.0 µM (effective) | Not reported | Attenuated TGF-β1-induced fibrotic markers | [4] |
| RAW264.7 | Inflammation inhibition | 1.0 µM (effective) | Not reported | Suppressed LPS-induced cytokine expression | [4] |
Table 2: this compound Efficacy in Disease Models
| Disease Model | Dose/Route | Treatment Duration | Key Outcomes | Signaling Pathways Affected | Source |
|---|---|---|---|---|---|
| LPS-induced calvarial osteolysis | 5 mg/kg/day, i.p. | 21 days | Alleviated bone loss, reduced osteoclast numbers | HDAC4/NF-κB/p-Smad2/3 | [1] [4] |
| Myocardial infarction | 5 mg/kg/day, i.p. | 21 days | Improved cardiac function, reduced inflammation and fibrosis | HDAC4/5, LSD1-NF-κB, LSD1-Smad2/3 | [4] |
| Periodontitis model | Not specified | Not specified | Reduced alveolar bone resorption, decreased pro-inflammatory cytokines | HDAC5-p100-NF-κB | [3] |
| Bone defect repair | Local application | 4-8 weeks | Promoted bone regeneration and mineralization | HDAC4/Runx2 | [1] |
Based on comprehensive toxicity and efficacy studies:
Solvent Preparation: this compound requires DMSO stock solutions followed by dilution in appropriate vehicles for in vivo studies [4]
Treatment Timing: For maximal osteoclastogenesis inhibition, initiate this compound treatment concurrently with or prior to RANKL stimulation [1]
HDAC Inhibition Validation: Monitor histone H3 acetylation status via Western blot or immunofluorescence to confirm target engagement [6]
Cell Type-Specific Responses: Consider varying sensitivity across cell types, with primary bone cells typically requiring lower concentrations than transformed cell lines [1] [6]
The following diagram illustrates the experimental workflow for evaluating this compound effects in bone research:
This compound represents a promising therapeutic candidate for bone diseases characterized by excessive osteoclast activity, with demonstrated efficacy across multiple disease models. The provided protocols and application notes offer researchers comprehensive guidance for investigating this compound's mechanisms and therapeutic potential. The dual-action nature of this compound—simultaneously inhibiting bone resorption and promoting bone formation—positions it uniquely among current osteoclast-targeting therapies and warrants further development for clinical applications in osteoporosis and other bone metabolic disorders.
This compound is a novel hydroxamate-based histone deacetylase (HDAC) inhibitor with higher selectivity for HDAC4 and HDAC5, which are class IIa HDAC isoforms [1]. This small molecule inhibitor has demonstrated significant therapeutic potential across various disease models, particularly in cardiovascular conditions, neurodegenerative diseases, and fibrotic disorders.
Molecular Mechanism: As an epigenetic modulator, LMK235 primarily targets HDAC4/5, leading to increased histone acetylation and altered gene expression patterns. Recent research has revealed that its effects extend beyond direct HDAC inhibition to include regulation of downstream pathways involving lysine-specific demethylase 1 (LSD1), NF-κB, and Smad2/3 signaling [1].
Animal Preparation:
Myocardial Infarction Induction:
This compound Administration:
Experimental Groups:
Cardiac Fibroblast Experiments:
Macrophage Inflammation Experiments:
| Parameter | Sham Group | Sham + LMK235 | MI Group | MI + LMK235 | Measurement Method |
|---|---|---|---|---|---|
| Cardiac Function | Normal | No significant change | Significant impairment | Significant improvement | Echocardiography |
| Inflammation | Baseline | No significant change | Significant increase | Significant reduction | HE staining, cytokine measurement |
| Fibrosis | Baseline | No significant change | Significant increase | Significant reduction | Masson staining, fibrotic biomarkers |
| LSD1 Expression | Baseline | No significant change | Significant upregulation | Significant inhibition | Western blotting |
| Survival Rate | ~100% | ~100% | ~71% | ~71% | Post-operative monitoring |
| Cell Type | Induction Agent | This compound Concentration | Key Findings | Pathway Identified |
|---|---|---|---|---|
| Cardiac Fibroblasts | TGF-β1 (10 ng/mL) | 1.0 μM | Attenuated fibrotic biomarker expression; inhibited LSD1 | LSD1-Smad2/3 pathway |
| Macrophages | LPS (100 ng/mL) | 1.0 μM | Attenuated inflammatory cytokine expression; inhibited LSD1 | LSD1-NF-κB pathway |
| Bone Marrow Macrophages | M-CSF + RANKL | 15.625-250 nM | Inhibited osteoclast differentiation | NF-κB and p-Smad2/3 |
| SH-SY5Y Cells | MPP+ neurotoxin | Not specified | Neuroprotective effects | BMP-Smad dependent |
The therapeutic effects of this compound in cardiac fibrosis and inflammation involve multiple interconnected signaling pathways:
Figure 1: this compound acts through HDAC4/5 inhibition to modulate downstream pathways in different cell types
Dosage Optimization:
Vehicle Preparation:
Toxicity Profile:
This compound represents a promising therapeutic candidate for cardiac fibrosis and inflammation, particularly through its inhibition of HDAC4/5 and subsequent modulation of LSD1-related pathways. The compound demonstrates efficacy in both in vivo MI models and in vitro cellular models, providing a strong foundation for further investigation.
The detailed protocols presented here enable researchers to consistently evaluate this compound in relevant disease models, with particular utility for:
This compound is a potent and selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5), belonging to the class IIa HDAC family. This hydroxamate-based compound demonstrates high selectivity for HDAC4 (IC50 = 11.9 nM) and HDAC5 (IC50 = 4.22 nM) compared to other HDAC isoforms, making it a valuable tool for investigating the specific biological functions of these HDACs in various pathological conditions [1]. The compound has gained significant attention in multiple research areas, including cancer biology, cardiac remodeling, bone metabolism, and neurodegenerative diseases, where HDAC4/5 play crucial regulatory roles. This compound's mechanism of action involves increasing histone acetylation levels, particularly acetylated histone H3, which leads to altered gene expression patterns in treated cells [2].
The investigation of this compound's effects on cell proliferation requires carefully designed assays that can capture both quantitative changes in cell viability and qualitative aspects of cellular responses. Researchers must consider multiple factors when designing these experiments, including appropriate cell models, optimized dosing regimens, suitable assay endpoints, and proper controls. This document provides comprehensive application notes and detailed protocols for assessing this compound's effects on cell proliferation across various research contexts, synthesizing methodological information from recent scientific literature to establish best practices for reliable and reproducible experimentation.
Cell proliferation assays for this compound typically utilize standardized colorimetric or fluorometric methods that measure metabolic activity, DNA synthesis, or direct cell counting. The MTT assay is frequently employed for initial viability screening, where yellow MTT tetrazolium is reduced to purple formazan crystals by metabolically active cells [3]. The resazurin reduction assay (also known as Alamar Blue) offers an alternative fluorometric approach that allows for continuous monitoring of cell viability without sacrificing cells [2]. For more specific assessment of DNA synthesis, the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay provides direct measurement of proliferating cells by detecting incorporated thymidine analogs during DNA replication [4]. The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye, eliminating the need for solubilization steps required in MTT assays [5].
Table 1: Comparison of Cell Proliferation Assay Methods for this compound
| Assay Method | Principle | Endpoint Measurement | Advantages | Limitations | Typical this compound Context |
|---|---|---|---|---|---|
| MTT | Tetrazolium reduction by metabolically active cells | Absorbance at 570 nm | Inexpensive, well-established | Endpoint measurement only, requires solubilization | Initial viability screening [3] |
| Resazurin | Reduction of resazurin to resorufin | Fluorescence (560Ex/590Em) or Absorbance (600 nm) | Continuous monitoring, non-destructive | Signal can be affected by environmental factors | Dose-response studies, time-course experiments [2] |
| EdU | Incorporation of thymidine analog during DNA synthesis | Fluorescence after click reaction | Direct proliferation measurement, high specificity | Requires fixation/permeabilization, more complex protocol | Mechanism studies, cell cycle analysis [4] |
| CCK-8 | Tetrazolium reduction to water-soluble formazan | Absorbance at 450 nm | No solubilization step, highly sensitive | More expensive than MTT | Cytotoxicity screening, high-throughput applications [5] |
The selection of an appropriate proliferation assay depends on several factors, including experimental objectives, required throughput, available equipment, and specific cell type characteristics. For initial screening of this compound's effects on cell viability, MTT or CCK-8 assays provide robust and cost-effective options. For time-course studies or when monitoring dynamic responses to treatment is necessary, resazurin assays offer significant advantages. When precise quantification of DNA synthesis is required, particularly in the context of cell cycle analyses, EdU incorporation assays are the most appropriate choice [4].
The resazurin assay provides a sensitive measurement of cell viability based on the metabolic reduction of resazurin to fluorescent resorufin. The protocol for evaluating this compound effects typically involves the following steps:
The MTT assay measures mitochondrial reductase activity as an indicator of cell viability. The protocol for this compound testing includes:
Table 2: Typical this compound Treatment Conditions Across Cell Types
| Cell Type | This compound Concentration Range | Treatment Duration | Primary Assay | Reported IC50 Values |
|---|---|---|---|---|
| Pancreatic neuroendocrine tumor cells (BON-1) | 0.31-20 μM | 24-72 hours | Resazurin | 0.55 μM [2] |
| Pancreatic neuroendocrine tumor cells (QGP-1) | 0.31-20 μM | 24-72 hours | Resazurin | 1.04 μM [2] |
| Esophageal squamous cell carcinoma (KYSE150) | 0.1-10 μM | 48 hours | Resazurin | 0.824 μM [4] |
| Bone marrow-derived macrophages (BMMs) | 1.95-250 nM | 48-96 hours | CCK-8 | >250 nM (non-cytotoxic) [5] |
| Dental pulp cells (DPCs) | 50-1000 nM | 3-7 days | MTT | >1000 nM (non-cytotoxic) [3] |
| Breast cancer cell lines | 0.1-10 μM | 24-72 hours | MTT/Resazurin | Varies by subtype [6] |
Apoptosis induction by this compound can be quantified through measurement of caspase 3/7 activities:
Flow cytometric analysis of phosphatidylserine externalization provides quantitative assessment of apoptosis:
Assessment of HDAC inhibitory activity of this compound can be performed through Western blot analysis of histone acetylation:
The effective concentration range of this compound varies significantly depending on cell type, specific HDAC isoforms expressed, and treatment duration. For cancer cell lines, broad concentration ranges (0.1-20 μM) are typically tested in initial experiments to establish dose-response relationships and determine IC50 values [2] [4]. For primary cells or non-transformed cell lines, lower concentration ranges (nM to low μM) are often sufficient to observe biological effects without excessive cytotoxicity [3] [5]. Time-course experiments are essential, as HDAC inhibition effects are often time-dependent, with maximal acetylation changes typically observed within 24 hours and antiproliferative effects becoming more pronounced after 48-72 hours of continuous exposure [2].
Appropriate experimental controls are critical for reliable interpretation of this compound proliferation assays. Vehicle controls (DMSO at equivalent concentrations) must be included in every experiment to account for solvent effects. Positive controls for cytotoxicity (e.g., staurosporine for apoptosis assays) and HDAC inhibition (e.g., known HDAC inhibitors like vorinostat) help validate experimental conditions [4]. Untreated controls provide baseline proliferation rates for comparison. Technical replicates (at least 3-5 wells per condition) and biological replicates (independent experiments performed on different days with fresh cell preparations) are essential for statistical robustness. For high-content screening approaches such as EdU incorporation assays, appropriate reference standards and normalization controls are necessary to account for inter-experimental variability [4].
When analyzing this compound proliferation data, several key parameters should be calculated: IC50 values (concentration causing 50% inhibition of proliferation) provide a standardized metric for comparing potency across cell lines; maximum efficacy (maximal percentage inhibition achieved) indicates the depth of response; and statistical significance (typically p < 0.05 using appropriate tests such as Student's t-test or ANOVA with post-hoc comparisons) distinguishes true treatment effects from experimental variability [2] [4]. For caspase activity and apoptosis assays, fold-increase over control values provides a meaningful measure of effect size. In cell cycle analyses, absolute percentage changes in each phase are the most relevant parameters.
Several technical challenges may arise when performing proliferation assays with this compound. Precipitation of this compound at higher concentrations can be addressed by ensuring proper solvent composition (final DMSO concentration ≤0.5%) and fresh preparation of stock solutions. High variability between replicates often results from uneven cell seeding or inconsistent treatment application; thorough mixing of plates after seeding and treatment can mitigate this issue. Inconsistent results between assay types may reflect different aspects of cellular response (metabolic activity vs. DNA synthesis) and can provide complementary information when interpreted appropriately. Lack of expected HDAC inhibition based on histone acetylation Western blots may indicate compound degradation or insufficient cellular uptake; including positive controls with known HDAC inhibitors helps validate the experimental system.
This compound has been utilized in diverse research contexts, demonstrating its versatility as a pharmacological tool for investigating HDAC4/5 biology:
Cancer Research: this compound suppresses proliferation and induces apoptosis in various cancer models, including breast cancer, pancreatic neuroendocrine tumors, and esophageal squamous cell carcinoma [6] [2] [4]. The compound has shown particular promise in breast cancer models from young women, where HDAC5 is frequently overexpressed [6].
Bone Biology: this compound modulates bone remodeling by suppressing osteoclastogenesis while promoting osteoblast differentiation, suggesting potential applications in osteoporosis and other bone metabolic disorders [5].
Cardiac Research: In myocardial infarction models, this compound ameliorates inflammation and fibrosis, leading to improved cardiac function through inhibition of LSD1-related pathways [7].
Neurodegenerative Diseases: this compound demonstrates neuroprotective effects in models of Parkinson's disease, promoting neurite outgrowth and protecting dopaminergic neurons from degeneration [8].
Dental Tissue Regeneration: this compound promotes odontoblast differentiation of dental pulp cells, suggesting potential applications in dental tissue engineering [3].
The following workflow diagram illustrates the key stages in designing and interpreting this compound proliferation assays:
These application notes and protocols provide a comprehensive framework for evaluating the effects of this compound on cell proliferation across diverse research contexts. The standardized methodologies enable consistent assessment of HDAC4/5 inhibition, facilitating comparison of results across different laboratories and experimental systems. As research on class IIa HDACs continues to expand, these protocols will support the rigorous pharmacological characterization of this compound and related compounds, ultimately advancing our understanding of HDAC4/5 biology and their therapeutic targeting in human diseases.
LMK-235 is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5) that has emerged as a valuable research tool for studying bone and dental tissue regeneration. By modulating epigenetic mechanisms through HDAC inhibition, this compound promotes osteogenic and odontogenic differentiation in various cell types including dental pulp cells (DPCs), osteoblasts, and mesenchymal stem cells [1] [2]. The compound exerts its effects by altering chromatin structure and increasing the acetylation of key transcription factors, thereby enhancing the expression of osteoblast-specific genes and promoting mineralized matrix deposition [3] [2].
The differentiation-promoting effects of this compound are typically assessed through mineralization assays using Alizarin Red S (ARS) staining, which specifically detects calcium deposits in cell culture systems [1] [4]. This application note provides detailed protocols for using this compound to induce mineralization and for quantifying results through ARS staining, along with experimental data from relevant studies. These methods are particularly valuable for regenerative medicine research focused on developing novel therapeutic approaches for bone defects, periodontal disease, and dental pulp regeneration [5] [1].
This compound specifically targets class IIa HDACs, particularly HDAC4 and HDAC5, which play crucial roles in skeletal development and regeneration. Inhibition of these deacetylases leads to hyperacetylation of histones and transcription factors, resulting in chromatin remodeling and altered gene expression patterns [2]. Research has demonstrated that this compound promotes osteo/odontogenic differentiation through multiple interconnected pathways:
Table 1: Key Signaling Pathways Affected by this compound in Osteo/Odontogenic Differentiation
| Pathway | Affected Components | Biological Outcome | Experimental Evidence |
|---|---|---|---|
| HDAC4/Runx2 | Reduced HDAC4 activity, enhanced Runx2 expression | Promoted osteoblast differentiation and mineralization | Increased Runx2 protein levels, enhanced ALP activity [2] |
| VEGF/AKT/mTOR | Upregulated VEGF, AKT, mTOR mRNA | Enhanced differentiation signaling | RT-qPCR showing 1.5-2.5 fold increase in pathway components [1] |
| Epigenetic Regulation | Increased histone acetylation | Chromatin remodeling, altered gene expression | Enhanced expression of osteogenic markers [3] |
The following diagram illustrates the complete experimental workflow for assessing this compound-induced mineralization, from cell culture to quantitative analysis:
Primary human dental pulp cells (DPCs) should be isolated from intact third molars following established protocols [5] [1]. Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experimentation, cells between passages 3-5 are recommended to ensure phenotypic stability while maintaining differentiation potential [1].
Culture Conditions: Cells are seeded at appropriate densities based on vessel size:
Mineralizing Medium Preparation: The osteo/odontogenic differentiation medium should contain:
Optimal concentration of this compound for promoting differentiation without reducing cell viability is 100 nM [1]. This concentration was determined through dose-response studies showing maximal differentiation effects with minimal impact on proliferation:
Table 2: this compound Effects on Cell Viability and Differentiation Markers
| This compound Concentration | Cell Viability | ALP Activity | Mineralization | Gene Expression |
|---|---|---|---|---|
| 50 nM | No significant reduction | Moderate increase | Slight enhancement | 1.5-2.0 fold increase |
| 100 nM | No significant reduction | Significant increase | Maximum enhancement | 2.0-3.5 fold increase |
| 250 nM | Slight reduction (≥85%) | Similar to 100 nM | Similar to 100 nM | Similar to 100 nM |
| 500 nM | Moderate reduction (~70%) | Reduced | Impaired | Variable effects |
| 1000 nM | Significant reduction (~50%) | Significantly reduced | Significantly impaired | Downward trend |
Alizarin Red S staining is the gold standard method for detecting calcium deposits in cell culture systems [6] [4]. The following protocol is optimized for detecting this compound-enhanced mineralization:
Solution Preparation:
Staining Procedure:
For quantitative assessment of mineralization, the bound ARS can be extracted and measured spectrophotometrically:
Extraction Method:
Data Normalization:
Table 3: Troubleshooting Alizarin Red S Staining
| Problem | Possible Cause | Solution |
|---|---|---|
| Weak staining | Insufficient mineralization | Extend differentiation period; ensure fresh differentiation factors |
| High background | Inadequate washing after staining | Increase number of distilled water washes; extend washing time |
| Uneven staining | Non-uniform cell distribution | Ensure even seeding; check for gradient effects in incubator |
| No signal in quantification | Incorrect pH of ARS solution | Verify pH (4.1-4.3) and prepare fresh solution if needed |
| Detachment of cell layer | Excessive washing force | Use gentle fluid flow during washing steps |
Treatment with 100 nM this compound typically enhances mineralization by 1.5 to 3-fold compared to mineralizing medium alone, as quantified by ARS extraction [1]. This enhancement correlates with increased expression of key osteo/odontogenic markers:
The signaling pathways involved in this compound-mediated differentiation can be visualized as follows:
Several factors should be considered when implementing this protocol:
The combination of this compound treatment and Alizarin Red S staining provides a robust methodological approach for investigating osteo/odontogenic differentiation in various cell types. The 100 nM concentration of this compound consistently promotes differentiation without compromising cell viability, while the detailed ARS protocol allows for both qualitative and quantitative assessment of mineralization. This application note serves as a comprehensive resource for researchers studying bone and dental tissue regeneration, enabling standardized implementation of these techniques across different laboratory settings. Further applications may include screening novel compounds for osteogenic potential or investigating molecular mechanisms of epigenetic regulation in skeletal development and regeneration.
The table below summarizes the effective concentrations of LMK-235 and their impacts on viability and function across different cell lines.
| Cell Line / Model | Cell Type | This compound Concentration | Incubation Time | Key Effects on Viability & Function | Citation |
|---|---|---|---|---|---|
| BON-1 (pNET) | Pancreatic neuroendocrine tumor | IC50: 0.55 µM | 72 hours | Dose-dependent decrease in viability; induces apoptosis. | [1] |
| QGP-1 (pNET) | Pancreatic neuroendocrine tumor | IC50: 1.04 µM | 72 hours | Dose-dependent decrease in viability; induces apoptosis. | [1] |
| SH-SY5Y (Differentiated) | Dopaminergic neuronal model | 10 µM | 24 hours (pre-treatment) | Promotes neurite outgrowth; protects from MPP+ and α-synuclein-induced degeneration. | [2] [3] |
| Primary Dental Pulp Cells (DPCs) | Human dental pulp | 100 nM | Up to 21 days | Promotes odontoblast differentiation; no reduction in cell proliferation at this low concentration. | [4] |
| Primary Rat Ventral Mesencephalon | Embryonic dopaminergic neurons | 1 µM | Not specified | Promotes neurite outgrowth in primary cultures. | [2] |
| RAW264.7 | Murine macrophages | 1.0 µM | 24 hours (pre-treatment) | Attenuates LPS-induced inflammatory cytokine expression. | [5] |
| Primary Mouse Cardiac Fibroblasts (MCFs) | Cardiac fibroblasts | 1.0 µM | 24 hours (pre-treatment) | Attenuates TGF-β1-induced fibrotic biomarker expression. | [5] |
| In Vivo (Rat MI Model) | Whole animal (systemic) | 5 mg/kg/day (i.p. injection) | 21 days | Ameliorates cardiac dysfunction post-myocardial infarction. | [5] |
Here are detailed methodologies for key experiments demonstrating this compound's neuroprotective and anti-fibrotic effects, which you can adapt for your work.
This protocol is used to model Parkinson's disease and test this compound's ability to protect dopaminergic neurons.
This protocol tests this compound's ability to inhibit fibrosis, relevant for cardiac remodeling.
Understanding this compound's mechanisms can help you design better experiments and troubleshoot results. The following diagram illustrates its primary pathways:
Q: My cells are dying at concentrations below 1 µM. Is this expected? A: Yes, for some cell types. this compound was initially investigated for its anti-cancer properties. In pancreatic neuroendocrine tumor cells (BON-1, QGP-1), the IC50 is in the sub-micromolar to low micromolar range [1]. If your goal is to study cytotoxic effects, this is desired. For non-cancer applications like promoting differentiation or protection, use lower, non-cytotoxic concentrations (e.g., 100 nM - 1 µM) and confirm viability in your specific model [2] [4].
Q: How do I choose the right concentration for my experiment? A. Follow these steps: 1. Define Your Goal: Determine if you want to induce apoptosis (higher concentrations, e.g., >1 µM) or modulate cellular function without killing cells (lower concentrations, e.g., ~100 nM - 1 µM). 2. Perform a Dose-Response Curve: This is critical. Test a wide range of concentrations (e.g., from 10 nM to 20 µM) on your specific cell line to establish an IC50 or an effective functional concentration [1]. 3. Consult Literature: Use the table above as a starting point for your cell type, but always validate empirically.
Q: Why is pre-treatment with this compound often used? A. Pre-treatment for 24 hours allows the compound to inhibit HDAC4/5, leading to changes in gene expression (e.g., increased VMAT2 or inhibition of pro-inflammatory pathways) before the toxic insult. This "pre-conditioning" effect is crucial for achieving protective outcomes in models of neurodegeneration or inflammation [2] [5] [3].
Q: How can I confirm that this compound is working in my cells? A. Use histone acetylation as a functional readout. Effective HDAC4/5 inhibition by this compound leads to increased acetylation of histone H3. You can confirm this using Western blot analysis or immunofluorescence with an acetyl-histone H3 antibody [1].
The table below summarizes effective LMK-235 concentrations from recent studies on various primary cells.
| Primary Cell Type | Experimental Context / Goal | Recommended this compound Concentration | Key Findings / Effect |
|---|---|---|---|
| Mouse Bone Marrow-Derived Macrophages (BMMs) [1] | Osteoclastogenesis (in vitro) | 15-250 nM (non-toxic range) | Suppressed osteoclast formation; inhibited HDAC4 [1]. |
| Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) [1] | Osteoblastogenesis (in vitro) | 15-250 nM (non-toxic range) | Promoted osteoblast mineralization; upregulated Runx2 expression [1]. |
| Human Dental Pulp Cells (hDPCs) [2] | Odontoblast differentiation (in vitro) | 100 nM | Promoted expression of differentiation markers (DSPP, Runx2, ALP, OCN) without reducing cell proliferation [2]. |
| Rat Ventral Mesencephalon (VM) Neurons [3] | Dopaminergic neuron protection (in vitro) | 500 nM | Promoted neurite outgrowth and was neuroprotective against MPP+ and α-synuclein-induced degeneration [3]. |
| Primary Mouse Cardiac Fibroblasts (MCFs) [4] | Anti-fibrotic effect (in vitro, TGF-β1 model) | 1.0 μM | Attenuated expression of fibrotic biomarkers; effect was mediated via inhibition of the LSD1-Smad2/3 pathway [4]. |
Here are the methodologies from the cited studies for key experiment types.
This study provides a clear model for assessing differentiation and establishing a non-toxic working concentration range.
This protocol is ideal for experiments focusing on cell differentiation and mineralization.
This compound exerts its effects primarily by inhibiting Class IIa Histone Deacetylases, HDAC4 and HDAC5, leading to increased histone acetylation and altered gene expression [5]. The downstream pathways vary by cell type, as illustrated below.
Proper solubilization and storage are critical for maintaining LMK-235's stability and bioactivity. The following table summarizes the key physical properties and handling conditions [1] [2].
| Property | Specification |
|---|---|
| Molecular Weight | 294.35 g/mol [1] [2] |
| CAS Number | 1418033-25-6 [3] [1] [2] |
| Solubility in DMSO | ~58 - 59 mg/mL (197 - 200 mM) [1] [2] |
| Solubility in Ethanol | ~58 - 59 mg/mL (197 - 200 mM) [1] [2] |
| Solubility in Water | Insoluble [1] [2] |
| Storage Condition | Store at room temperature. Stability testing indicates it can be shipped without cooling [2]. |
Here are solutions to frequently encountered problems when working with this compound.
Problem 1: Precipitate forms in stock solution or assay buffer.
Problem 2: Observed biological effects are weaker than expected.
Problem 3: High cell death in negative control groups.
This section outlines standard procedures for using this compound in various research contexts, from stock preparation to cellular assays.
1. Stock Solution Preparation
2. In Vitro Cell-Based Assays (MTT/Cell Viability) This protocol is adapted from established methods used in cancer research [3] [1].
3. Functional HDAC Inhibition Assay A common method to confirm this compound's activity is to measure increased histone acetylation via Western blot [4].
4. In Vivo Administration Formulation For animal studies, one validated formulation is as follows [1] [2]:
The diagram below outlines the key decision points for planning your experiment with this compound.
The table below summarizes cytotoxicity findings and optimal concentrations from recent studies.
| Cell Type | Reported Safe Concentration | Toxic Concentration | Culture Duration | Key Findings & Context | Citation |
|---|---|---|---|---|---|
| Mouse Bone Marrow-Derived Macrophages (BMMs) | Up to ~15-30 nM | Reduced viability at 62.5 nM & above | 48-96 hours | CCK-8 assay used. Cytotoxicity was time- and dose-dependent. | [1] |
| Human Dental Pulp Cells (DPCs) | 100 nM | Reduced proliferation at 250 nM & above | 3-7 days | MTT assay used. 100 nM promoted differentiation without reducing proliferation. | [2] [3] |
| In Vivo Rat Model (Systemic) | 5 mg/kg/day | Not specified in study | 21 days | Daily intraperitoneal injection was well-tolerated and showed therapeutic efficacy. | [4] |
This methodology is adapted from the studies reviewed and provides a reliable approach for determining safe dosing in your specific cell model [1] [2].
1. Cell Seeding and Culture
2. This compound Treatment Preparation
3. Dosing and Long-Term Culture
4. Cell Viability Assessment (CCK-8/MTT Assay)
This compound is a selective inhibitor of histone deacetylases 4 and 5 (HDAC4/5) [1]. Its biological effects and potential cytotoxicity are directly linked to this inhibition.
Q1: What is the highest concentration of this compound I can use without causing cytotoxicity? There is no universal "safe" concentration. The optimal, non-cytotoxic dose must be empirically determined for your specific cell type and culture conditions. As a starting point, data suggests that concentrations below 62.5 nM are often well-tolerated for many primary cells over several days, but you should always perform a dose-response curve [1] [2].
Q2: How should I handle and store this compound?
Q3: The cytotoxicity in my long-term culture is high. What can I troubleshoot?
| Cell Type | Assay Type | LMK-235 Concentration | Treatment Duration | Key Findings | Source (Citation) |
|---|---|---|---|---|---|
| Dental Pulp Cells (DPCs) | Odontoblast Differentiation | 100 nM | Up to 21 days | ↑ Expression of DSPP, Runx2, ALP, OCN; ↑ ALP activity & mineralization | [1] |
| Bone Marrow Macrophages (BMMs) | Osteoclast Differentiation | 250 nM | 48 to 96 hours | ↓ Osteoclast formation & maturation; ↓ bone resorption activity | [2] |
| Bone Marrow Mesenchymal Stem Cells (hBMSCs) | Osteoblast Differentiation/Mineralization | Not Specified | Up to 21 days | ↑ Osteoblast mineralization; ↑ Runx2 expression | [2] |
| Cardiac Fibroblasts (MCFs) | Myofibroblast Transformation (Fibrosis) | 1.0 µM | 24-hour pre-treatment + 48 hours with TGF-β1 | ↓ Expression of fibrotic biomarkers (α-SMA, Collagen I) | [3] |
| RAW 264.7 Macrophages | Inflammatory Response | 1.0 µM | 24-hour pre-treatment + 48 hours with LPS | ↓ Expression of inflammatory cytokines (TNF-α, IL-6) | [3] |
| SH-SY5Y Neuronal Cells | Dopaminergic Differentiation & Neuroprotection | 0.5 - 2 µM | 24 hours | ↑ VMAT2 expression; protection against neurotoxins | [4] |
Here are detailed methodologies for key experiments cited in the tables, which you can adapt for your own work.
This protocol involves a long-term treatment to induce a mineralized matrix.
This protocol uses a shorter treatment to inhibit the differentiation of precursor cells.
This protocol uses a pre-treatment strategy to prime cells before inducing differentiation or inflammation.
The diagram below illustrates the key molecular mechanisms by which this compound influences differentiation and inflammation in different cell types, as revealed by the cited studies.
Q1: How do I determine the correct concentration of this compound for my specific cell type? The effective concentration of this compound varies. For primary cell differentiation (e.g., DPCs, BMMs), lower nanomolar (nM) ranges (100-250 nM) are often used [2] [1]. For established cell lines in fibrosis or inflammation studies, concentrations around 1 µM are common [3]. It is critical to perform a dose-response curve and a cell viability assay (e.g., CCK-8 or MTT) for your specific cells to identify a concentration that is effective but not cytotoxic [2] [1].
Q2: My differentiation markers are not changing after this compound treatment. What could be wrong? Consider these troubleshooting steps:
Q3: Can this compound be used in vivo for pre-clinical studies? Yes, several studies have successfully used this compound in animal models. For example, it has been administered via intraperitoneal injection at 5 mg/kg/day to alleviate myocardial infarction-induced fibrosis and inflammation in rats, and at 5-10 mg/kg to reverse neuropathic pain in mice [3] [6]. However, one study on leukemia found that the maximum achievable dose in a xenograft model was insufficient for anti-leukemic effects, highlighting that in vivo efficacy can be disease model-dependent [7].
Determining the correct concentration is critical. The table below summarizes effective and toxic concentrations of LMK-235 from various neuronal and non-neuronal studies for your reference.
| Cell Type/Model | Purpose | Effective Concentration | Toxic/Top Concentration | Incubation Time | Citation |
|---|---|---|---|---|---|
| DA-differentiated SH-SY5Y | Cytoprotection / VMAT2 upregulation | Various concentrations (specifics not provided) | Not specified | 24 h pre-treatment | [1] |
| SH-SY5Y (differentiated) | Cytotoxicity (IC50) | — | 1.26 µM (IC50) | 48 h | [2] |
| Primary Mouse Neuronal Precursor Cells | Restoration of neuronal number | 0.5 µM | Not specified | — | [3] |
| BON-1 (pNET cell line) | Cytotoxicity (IC50) | — | 0.55 µM (IC50) | 72 h | [4] |
| QGP-1 (pNET cell line) | Cytotoxicity (IC50) | — | 1.04 µM (IC50) | 72 h | [4] |
| Primary Bone Marrow Macrophages (BMMs) | Toxicity evaluation | Non-toxic up to ~250 nM | Cytotoxic at higher concentrations | 48-96 h | [3] |
> Note: The IC50 values indicate the concentration at which 50% of the cells die. For functional studies, you should use a concentration significantly below the IC50 for your specific cell type. It is strongly recommended to perform a dose-response curve in your specific neuronal culture model to determine the optimal non-toxic, effective concentration.
Here are solutions to frequently encountered problems when working with this compound.
Problem: Lack of Expected Effect
Problem: Low Cell Viability or Apoptosis
Problem: Poor Solubility or Precipitation
This protocol is based on a study where this compound increased VMAT2 expression and protected against neurotoxins [1].
This protocol uses this compound to investigate mechanisms relevant to ALS and frontotemporal dementia [8].
This compound primarily inhibits Class IIa HDACs, specifically HDAC4 and HDAC5, which are highly expressed in the brain [1] [8]. The diagram below illustrates the key signaling pathways affected by this compound in neuronal contexts.
The diagram shows two major pathways:
LMK-235 is a selective inhibitor of histone deacetylases HDAC4 and HDAC5. Its therapeutic potential in bone defect models stems from its dual-action mechanism: it simultaneously inhibits osteoclast-driven bone resorption and promotes osteoblast-driven bone formation [1] [2].
The signaling pathways involved and the key experimental findings on its efficacy are summarized below.
The quantitative data from key in vitro and in vivo studies is summarized in the table below.
| Aspect | Experimental Model | Key Findings | Recommended Dosage/Concentration |
|---|---|---|---|
| In Vitro Osteoclastogenesis | Primary mouse Bone Marrow-derived Macrophages (BMMs) [1] | Inhibited differentiation and maturation of osteoclasts [1]. | Used in cell culture assays [1]. |
| In Vitro Osteoblastogenesis | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) [1] | Promoted osteoblast mineralization by upregulating Runx2 expression [1]. | Used in cell culture assays [1]. |
| In Vivo Efficacy | Mouse calvarial osteolysis model (LPS-induced) [1] | Alleviated inflammatory osteolysis [1]. | Local administration in animal models [1]. |
| In Vivo Efficacy | Mouse tibial bone defect model [1] | Promoted bone defect repair [1]. | Local administration in animal models [1]. |
| Cytotoxicity | BMMs and hBMSCs (Cell Counting Kit-8 assay) [1] | Concentrations up to 250 nM were tested for cytotoxicity over 48-96 hours [1]. | A dose-dependent curve is recommended to establish a non-toxic range for each cell type [1]. |
Here are detailed methodologies for key experiments cited in the research.
This protocol assesses the inhibitory effect of this compound on osteoclast formation [1].
This protocol evaluates the pro-osteogenic effect of this compound [1].
This protocol tests the efficacy of this compound in a live animal model of bone repair [1].
| Question / Issue | Possible Cause | Solution / Recommendation |
|---|---|---|
| Low efficacy in in vivo bone defect model. | Insufficient local drug concentration; rapid clearance [3]. | Optimize a localized, sustained-release drug delivery system (e.g., PLGA microspheres, hydrogel) to maintain effective concentration at the defect site [1]. |
| High cytotoxicity observed in cell culture. | Concentration of this compound is too high. | Perform a dose-response curve using a CCK-8 or MTT assay. Establish a non-cytotoxic concentration range for your specific cell type before running functional assays [1]. |
| Inconsistent osteoclast inhibition between experiments. | Inconsistent RANKL activity; variations in primary cell isolation. | Use a consistent, high-quality RANKL source. Standardize the BMM isolation protocol across experiments. Include a positive control (e.g., a known osteoclast inhibitor) in every assay. |
| Poor osteoblast mineralization despite this compound treatment. | Inefficient osteogenic induction; suboptimal cell passage. | Confirm the activity of the osteogenic induction medium. Use low-passage cells to ensure differentiation potential. Verify upregulation of Runx2 via Western Blot as a mechanistic check [1]. |
| How does this compound compare to other HDAC inhibitors? | Pan-HDAC inhibitors (e.g., SAHA) target multiple HDACs, causing side effects [1]. | This compound's selectivity for HDAC4/5 may offer a better safety profile by avoiding the toxicity associated with broad-spectrum inhibition, making it a more promising candidate for long-term therapy [1]. |
The core mechanism identified from current research is that LMK-235, a selective inhibitor of HDAC4 and HDAC5, promotes odontoblast differentiation of Dental Pulp Cells (DPCs). A key part of this process is the upregulation of the VEGF/AKT/mTOR signaling pathway [1].
The diagram below illustrates this central signaling mechanism and the primary experimental findings associated with this compound treatment.
The following table summarizes the primary quantitative findings from the study on DPCs and connects them to potential issues and solutions you might encounter in the lab [1].
| Observation/Effect | Quantitative Data | Potential Technical Issue | Troubleshooting Guide & FAQ |
|---|---|---|---|
| Cell Proliferation (Viability) | No reduction at low concentrations (50-250 nM) after 3 days; inhibition at high concentrations (500-1000 nM). | Q: My cell viability is lower than expected. | A: Ensure you are using a low, optimal concentration (e.g., 100 nM). Re-optimize dose via MTT assay for your specific cell type. High concentrations are cytotoxic. |
| Gene Expression Upregulation | mRNA levels of DSPP, Runx2, ALP, and OCN were significantly increased. | Q: I'm not seeing the expected increase in gene expression. | A: Verify the quality and concentration of your this compound stock solution. Check cDNA synthesis and qPCR primer efficiency for your target genes. |
| Protein Expression Upregulation | Protein levels of DSPP, Runx2, ALP, and OCN were significantly increased. | Q: My western blot results are inconsistent. | A: Re-validate antibody specificity. Ensure consistent protein loading and transfer conditions. Include both positive and negative controls. |
| Enhanced ALP Activity | ALP activity was significantly enhanced after 7 days. | Q: The ALP activity signal is weak. | A: Confirm the activity assay is performed at the correct time point. Use a fresh substrate solution and protect it from light. |
| Mineralized Nodule Formation | Significantly enhanced mineralization after 21 days (Alizarin Red S staining). | Q: Mineralized nodule formation is poor. | A: Ensure you are using the correct mineralizing inductive medium. The process is slow; maintain cultures for the full 21 days with regular medium changes. |
| VEGF/AKT/mTOR Pathway Activation | mRNA levels of VEGF, AKT, and mTOR were upregulated. | Q: How can I confirm pathway activation beyond mRNA? | A: Perform western blot to detect phosphorylated forms of AKT (p-AKT) and mTOR pathway components (e.g., p-S6K). This confirms functional pathway activation. |
Here are the detailed methodologies for the key experiments from the source study [1].
Cell Proliferation (MTT) Assay
Odontoblast Differentiation Assays
Gene and Protein Expression Analysis
The VEGF/AKT/mTOR pathway is a well-established pro-angiogenic and growth-regulating signaling cascade. The following diagram places the this compound-induced signaling within this broader context, showing how it can be activated by multiple upstream signals and leads to diverse cellular outcomes [2] [3] [4].
Q1: What is the primary mechanism of action of LMK-235 in osteoclastogenesis?
Q2: Does this compound also affect bone-forming cells?
Q3: What is a validated working concentration range for this compound in in vitro experiments?
| Cell Type | Assay Type | Effective Concentration Range | Key Observed Effects | Citation |
|---|---|---|---|---|
| Primary Mouse BMMs | Cytotoxicity (CCK-8) | 1.95 nM - 250 nM | No significant toxicity observed at 48, 72, and 96 hours. | [1] |
| Primary Mouse BMMs | Osteoclast Differentiation | Not explicitly stated, but likely within non-toxic range | Inhibition of osteoclast formation via HDAC4/NF-κB/Smad. | [1] [2] |
| Human BMSCs | Osteoblast Differentiation | Not explicitly stated, but likely within non-toxic range | Promotion of osteoblast mineralization via HDAC4/Runx2. | [1] |
Problem 1: Inconsistent or weak inhibition of osteoclast differentiation.
Problem 2: High cytotoxicity observed in primary cell cultures.
Problem 3: Unexpected results in NF-κB pathway analysis.
To better understand the mechanistic basis of your experiments, the following diagram illustrates how this compound modulates the signaling pathways in osteoclasts.
For researchers establishing the differentiation protocol, the following workflow chart outlines the key steps for generating osteoclasts from primary cells, which is a common system used to study the effects of compounds like this compound [1] [7].
The most fundamental difference between these two compounds lies in their selectivity for HDAC isoforms, which dictates their distinct mechanisms and research applications.
Key Difference: LMK-235 is a selective inhibitor for HDAC4 and HDAC5 (class IIa), whereas Vorinostat is a pan-inhibitor targeting multiple class I and II HDACs [1] [2] [3].
The table below summarizes their core characteristics and selectivity profiles.
| Feature | This compound | Vorinostat (SAHA) |
|---|---|---|
| Primary Target | HDAC4, HDAC5 (Class IIa) [1] [4] | Class I (HDAC1, 2, 3, 8) & Class II (including HDAC6) [2] [3] |
| Selectivity Profile | Selective inhibitor [1] | Pan-inhibitor [2] [3] |
| Reported IC50/Activity | Nanomolar inhibition of HDAC4/5 [1] | Inhibits HDAC4/5 in the micromolar range [1] |
| Zinc-Binding Group | Hydroxamate [1] | Hydroxamate [3] |
| Key Structural Feature | Novel alkoxyamide connecting unit [1] | Linear hydroxamic acid [3] |
This difference in targeting leads to different downstream effects, as illustrated in the pathway diagrams below.
Diagram 1: Simplified mechanism of action for the selective HDAC4/5 inhibitor this compound. Its effect is linked to the downregulation of LSD1, which in turn modulates key pathways in specific cell types to produce anti-inflammatory and anti-fibrotic outcomes [4].
Diagram 2: Generalized mechanism of action for the pan-inhibitor Vorinostat. It promotes a widespread increase in protein acetylation, affecting both histone and non-histone proteins, which leads to broad changes in gene expression and cell fate decisions in transformed cells [2] [3].
The distinct mechanisms of this compound and Vorinostat translate into different biological effects and areas of investigation.
| Aspect | This compound | Vorinostat (SAHA) |
|---|---|---|
| Primary Research Context | Cardiovascular disease, Fibrosis, Cancer [1] [4] | Oncology (hematological and solid tumors) [2] [3] |
| Key Phenotypic Effects | Attenuates inflammation and fibrosis; improves cardiac function in post-MI models [4] | Induces growth arrest, differentiation, and apoptosis in transformed cells [3] |
| Advantages | More targeted action, potentially fewer off-target effects; useful for probing specific HDAC functions [1] [4] | Broad efficacy across many cancer cell lines; well-defined clinical profile [2] [3] |
| Limitations | Narrower spectrum of activity; newer compound with less extensive in vivo data [1] | Non-selective, associated with side effects like thrombocytopenia, anemia, and fatigue [5] |
For researchers designing experiments, here are some key methodological details derived from the literature.
| Experimental Aspect | This compound | Vorinostat (SAHA) |
|---|---|---|
| In Vivo Administration | Intraperitoneal injection (5 mg/kg/day in rat MI model) [4] | Oral administration (diet or gavage in rodent models) [3] |
| In Vitro Cell Treatment | 1.0 µM for 24 h pre-treatment in macrophages and cardiac fibroblasts [4] | 1.0 µM for 24 h in AML cell lines (OCI-AML3) [2] |
| Key Readouts / Assays | • Western blot for LSD1, fibrotic markers • Echocardiography • Histological staining (Masson, HE) [4] | • H3K9 acetylation (ChIP-Seq, WB) • Gene expression microarrays • Cell proliferation (MTT) assays [2] |
Your choice between this compound and Vorinostat should be guided by your specific research question:
The table below summarizes the core differences between these two inhibitors based on available research data.
| Feature | This compound | MS-275 (Entinostat) |
|---|---|---|
| Primary HDAC Targets | Class IIa (HDAC4, HDAC5) [1] [2] | Class I (HDAC1, HDAC3) [3] [4] |
| Key Signaling Pathways | VEGF/AKT/mTOR [1] [5]; BMP-Smad [6] | p38/JNK/CREB/β-catenin [3] [4] |
| Effective Concentration (In Vitro) | 50-100 nM (Dental Pulp Cells) [1] [5] | 5-10 nM (Dental Pulp Stem Cells) [3] [4] |
| Key Upregulated Markers | DSPP, Runx2, ALP, Osteocalcin [1] [5] | DMP-1, DSPP, Runx2, ALP [3] [4] |
| Reported Effects | Promotes odontoblast & osteoblast differentiation; suppresses osteoclastogenesis [1] [7] [8] | Promotes odontoblast differentiation; induces cell cycle arrest at G2/M [3] [4] |
| Potential Research Applications | Dental tissue regeneration; bone defect repair (dual anabolic/anti-catabolic effect) [7] [8] [5] | Dental tissue regeneration; oncology research (differentiation induction) [3] [4] |
This compound functions as a potent and selective inhibitor of HDAC4 and HDAC5, which are Class IIa HDACs [1] [2]. Its pro-differentiation effects are concentration-dependent.
MS-275 primarily targets Class I HDACs, specifically HDAC1 and HDAC3 [3] [4]. Its action is also highly dependent on concentration.
The diagram below outlines a generalized experimental workflow used in the cited studies to evaluate the differentiation effects of HDAC inhibitors.
When deciding between these compounds for a research project, consider the following:
| Cell Type / Context | Effect on Runx2 | Experimental Evidence | Citation |
|---|
| Osteoblasts | Promotes expression | In vitro: Upregulation of Runx2 via inhibition of HDAC4. [1] In vivo: Promoted the repair of bone defects in a mouse model. [1] | [1] | | Dental Pulp Cells (Odontoblast Differentiation) | Promotes expression | Gene Level: Increased mRNA expression levels of Runx2. [2] [3] Protein Level: Increased protein expression of Runx2. [2] [3] Functional Activity: Enhanced ALP activity and mineralized nodule formation. [2] [3] | [2] [3] |
To help you understand and evaluate the experimental validation, here are the methodologies used in the key studies cited above.
The diagram below illustrates the mechanism by which this compound upregulates Runx2, as identified in the cited research.
The table below summarizes the core characteristics and selectivity of each compound.
| Feature | LMK-235 | RGFP966 |
|---|---|---|
| Primary Target | Class IIa HDACs [1] [2] [3] | Class I HDAC3 [4] [5] |
| Selectivity (IC50) | HDAC5: 4.2 nM; HDAC4: 11.9 nM [3] | HDAC3: 80 nM; >200-fold selectivity over other HDACs [5] |
| Chemical Class | Hydroxamate [6] | Not specified in search results |
| Key Known Mechanism | Inhibits HDAC4/5, increasing histone acetylation (e.g., Acetyl-H3); linked to inhibition of the LSD1-NF-κB and LSD1-Smad2/3 pathways [1] [6]. | Inhibits HDAC3, attenuating NF-κB p65 transcriptional activity without directly affecting its acetylation status; increases acetylation of histones H3 and H4 [4] [5]. |
This table contrasts the observed biological effects and typical experimental conditions for each inhibitor.
| Aspect | This compound | RGFP966 |
|---|
| Cellular Phenotypes | - Apoptosis: Induces caspase-dependent apoptosis in cancer cells [1].
To help you design your own experiments, here are simplified workflows for assessing the core activity of these inhibitors, based on the methodologies from the search results.
This compound in Cancer and Beyond: While its potent anti-proliferative and pro-apoptotic effects in cancers like pancreatic neuroendocrine tumors make it a promising anti-cancer agent [1], recent research highlights its potential in non-oncological contexts. Studies show efficacy in cardiovascular disease by improving cardiac function post-myocardial infarction [6], and in neurodegenerative models like Parkinson's disease, where it promotes neuroprotection and neurite outgrowth [2]. Its mechanism may involve inhibiting LSD1 and modulating BMP-Smad signaling [2] [6].
RGFP966 in Oncology and Inflammation: This inhibitor's key application lies in its potent anti-inflammatory effects, achieved by selectively inhibiting HDAC3 and subsequently attenuating NF-κB-driven transcription of pro-inflammatory genes [4]. It also demonstrates efficacy in cancer models, inducing apoptosis and DNA damage in lymphoma cells [5]. Unlike this compound, one study reported it did not significantly promote neurite outgrowth [2], suggesting distinct functional outcomes.
When deciding between these inhibitors for a project, consider the following:
The following table compiles key experimental data on the cytotoxic effects of this compound across various chemoresistant cancer types. [1] [2]
| Cancer Type | Cell Line | Resistance Profile | Experimental Measure | IC50 Value | Key Findings & Mechanisms |
|---|---|---|---|---|---|
| Ovarian Cancer [1] [2] | A2780CisR | Cisplatin-resistant | Cytotoxicity (MTT assay, 72 hrs) | 0.32 µM | Effectively kills cisplatin-resistant cells; inhibits HDAC activity. [1] [2] |
| Head and Neck Cancer [1] | CAL-27 CisR | Cisplatin-resistant | Cytotoxicity (MTT assay, 72 hrs) | 1.81 µM | Shows activity against resistant lines; over 2.5x efficacy vs parental line in HDAC inhibition. [1] |
| Esophageal Cancer [1] | KYSE-510 CisR | Cisplatin-resistant | Cytotoxicity (MTT assay, 72 hrs) | 2.48 µM | Active against chemoresistant phenotype. [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) [3] | OCI-LY10, OCI-LY3 | N/A (Aggressive lymphomas) | Apoptosis (Annexin V/PI staining) | N/A | Induces time/dose-dependent apoptosis; upregulates pro-apoptotic BCLAF1 via NF-κB pathway inhibition. [3] |
| Non-Small Cell Lung Cancer (NSCLC) [4] | HCC827, H1975, PC9 | Osimertinib (EGFR-TKI) tolerant | Colony formation & Apoptosis assays | N/A | Synergizes with osimertinib, enhances histone acetylation, increases cancer cell apoptosis, and reduces emergence of drug-tolerant cells. [4] |
To ensure experimental reproducibility, here are the methodologies commonly used in the cited studies to generate the data above.
This protocol measures the reduction in cell viability or metabolic activity after this compound treatment. [4] [1] [2]
This protocol quantifies the percentage of cells undergoing apoptosis (programmed cell death). [4] [3]
This compound exerts its effects primarily by inhibiting Class IIa Histone Deacetylases, HDAC4 and HDAC5, leading to increased histone acetylation and altered gene expression. The following diagram illustrates its core mechanisms in chemoresistant cancer cells.
The diagram shows two primary anti-tumor mechanisms: direct apoptosis induction and synergy with targeted therapies. Key downstream events include:
| HDAC Isoform | Class | IC₅₀ (nM) | Relative Selectivity (vs. HDAC5) |
|---|---|---|---|
| HDAC5 | IIa | 4.22 [1] [2] | 1x (Reference) |
| HDAC4 | IIa | 11.9 [1] [2] | ~3x |
| HDAC6 | IIb | 55.7 [1] [2] | ~13x |
| HDAC1 | I | 320 [1] [2] | ~76x |
| HDAC11 | IV | 852 [1] [2] | ~202x |
| HDAC2 | I | 881 [1] [2] | ~209x |
| HDAC8 | I | 1278 [1] [2] | ~303x |
The provided IC₅₀ values are primarily derived from fluorogenic enzyme assays using recombinant human HDAC proteins [2]. Key aspects of its selectivity are confirmed across multiple studies:
The data in the table above were typically generated through the following standardized methodologies.
This is the primary method for determining IC₅₀ values against various HDAC isoforms [2]. The workflow involves incubating the enzyme with the inhibitor and a substrate, then measuring the fluorescent signal released upon deacetylation.
This protocol validates cellular activity and membrane permeability, measuring HDAC inhibition in a more physiologically relevant context [2].
This compound's selectivity enables research into class IIa HDAC functions. Studies show it modulates key signaling pathways in different cell types, as illustrated by the consolidated findings from recent research below.
The high selectivity of this compound is a valuable asset in drug development. Isoform-selective HDAC inhibitors are generally associated with more predictable pharmacology and a better safety and tolerability profile compared to non-selective, pan-HDAC inhibitors, which often cause side effects like fatigue, gastrointestinal issues, and thrombocytopenia [3] [4].